Technical Documentation Center

4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran

Abstract This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4-(4-Bromo-3-methylbutyl)tetrahydro-2H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. As direct experimental spectral data for this specific molecule is not publicly available, this document serves as a predictive and methodological reference for researchers in organic synthesis and drug development. We will leverage established principles of NMR spectroscopy and empirical data from analogous molecular fragments—specifically, substituted tetrahydropyrans and bromo-alkyl chains—to forecast the spectral characteristics of the target molecule. This guide offers detailed experimental protocols, predicted spectral data with assignments, and a discussion of the underlying principles governing chemical shifts and coupling constants, thereby providing a self-validating system for researchers to confirm the structure of their synthesized compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug development professionals, confirming the precise structure of novel intermediates and active pharmaceutical ingredients is a critical step mandated by regulatory bodies and essential for ensuring safety and efficacy.

The target molecule, 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, combines a common heterocyclic scaffold (tetrahydropyran) with a functionalized alkyl chain. The tetrahydropyran (THP) ring is a prevalent feature in many natural products and pharmaceuticals, valued for its conformational stability and ability to act as a bioisostere for other groups. The bromo-alkyl chain provides a reactive handle for further synthetic transformations, making this compound a potentially valuable synthetic intermediate. Accurate spectral analysis is therefore paramount to verify its successful synthesis and purity.

The Target Molecule: Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme will be used for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran throughout this guide.

Caption: IUPAC numbering for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran.

Experimental Protocol for NMR Data Acquisition

This section details a robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The choices within this protocol are designed to ensure accurate chemical shift determination, proper signal integration, and resolution of coupling patterns.

3.1. Sample Preparation

  • Mass Determination: Accurately weigh 10-20 mg of the purified compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For increased polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

3.2. Spectrometer Setup and ¹H NMR Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is critical for sharp signals and accurate resolution of coupling.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate signal integration.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

3.3. Spectrometer Setup and ¹³C NMR Acquisition

  • Tuning: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. Note that quaternary carbons may have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integrations.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in CDCl₃. These predictions are based on established data for substituted tetrahydropyrans and the known effects of bromine on alkyl chains.[1][2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H2, H6 (axial)3.35 - 3.45dddJ ≈ 11.5, 11.5, 2.52HProtons adjacent to the ring oxygen are deshielded. Axial protons on the THP ring typically appear upfield of their equatorial counterparts.[1]
H2, H6 (equatorial)3.95 - 4.05dddJ ≈ 11.5, 4.0, 2.02HDeshielded due to proximity to oxygen. The smaller coupling constants are characteristic of equatorial-axial and equatorial-equatorial couplings.[1]
H113.40 - 3.50m (dd)J ≈ 10.0, 5.02HProtons alpha to the bromine atom are significantly deshielded.[2][4]
H4 (axial)1.15 - 1.25m-1HThe axial proton at C4 is expected to be shielded and show multiple large axial-axial couplings.[1]
H3, H5 (axial)1.25 - 1.35m-2HShielded axial protons on the THP ring.
H7, H81.30 - 1.50m-4HAliphatic methylene protons in the side chain.
H3, H5 (equatorial)1.50 - 1.65m-2HEquatorial protons on the THP ring.
H91.75 - 1.90m-1HMethine proton beta to the bromine.
H100.90 - 1.00dJ ≈ 6.53HMethyl group adjacent to a chiral center, appearing as a doublet.

Interpretation Narrative:

The protons on the tetrahydropyran ring (H2-H6) are expected to give complex, overlapping multiplets. The most downfield signals, aside from the protons alpha to the bromine, will be H2 and H6, which are adjacent to the electron-withdrawing oxygen atom.[1] The protons on C11, being directly attached to the carbon bearing the bromine, are predicted to resonate around 3.4-3.5 ppm.[2][4] The remaining aliphatic protons of the ring and side chain will appear in the more shielded region of the spectrum, typically between 1.1 and 1.9 ppm. The methyl group (H10) should be readily identifiable as a doublet around 0.9-1.0 ppm due to coupling with the H9 methine proton.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are based on data for tetrahydropyran and the known substituent effects of a bromoalkyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AtomPredicted δ (ppm)Assignment Rationale
C2, C668.0 - 69.0Carbons adjacent to the ring oxygen are the most deshielded in the THP ring.
C435.0 - 37.0Methine carbon where the side chain is attached.
C1138.0 - 40.0Carbon atom directly bonded to the bromine atom.
C934.0 - 36.0Methine carbon in the side chain.
C3, C526.0 - 28.0Methylene carbons of the THP ring.
C7, C830.0 - 33.0Methylene carbons in the alkyl side chain.
C1016.0 - 18.0Methyl carbon, expected in the most upfield region.

Interpretation Narrative:

In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are anticipated. The carbons C2 and C6, being adjacent to the oxygen, will appear most downfield in the 68-69 ppm range. The carbon bearing the bromine, C11, is also expected to be downfield around 38-40 ppm. The remaining sp³ hybridized carbons will resonate in the 16-37 ppm range, with the methyl carbon (C10) being the most shielded (lowest ppm value).

Workflow for Spectral Analysis and Verification

For unambiguous assignment, especially in complex regions of the ¹H spectrum, two-dimensional (2D) NMR experiments are highly recommended.

Caption: Recommended workflow for complete NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would be invaluable for tracing the connectivity within the THP ring and along the alkyl side chain. For instance, it would show a correlation between the methyl protons (H10) and the methine proton (H9).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of the carbon signals based on the more easily interpreted proton signals.

By following this workflow, a researcher can move from initial 1D spectra to a fully assigned and verified molecular structure, fulfilling the requirements for scientific integrity and trustworthiness.

Conclusion

This guide has provided a predictive but technically grounded framework for the ¹H and ¹³C NMR analysis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. While awaiting experimental verification, the predicted chemical shifts, multiplicities, and interpretation strategies outlined herein offer a robust starting point for any researcher synthesizing this compound. The detailed experimental protocols and the recommended 2D NMR workflow ensure that high-quality, unambiguous data can be acquired for definitive structural confirmation.

References

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556. [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 227-236. [Link]

  • Li, Q., et al. (2006). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Spectroscopy Letters, 29(8), 1419-1428. [Link]

  • MDPI. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(M24). [Link]

  • Semantic Scholar. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

Sources

Exploratory

Solubility of 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in Polar Aprotic Solvents Authored by: Senior Application Scientist, Gemini Laboratories Abstract The solubility of active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in Polar Aprotic Solvents

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug discovery and development, impacting everything from biological screening to formulation. This technical guide provides a comprehensive examination of the solubility of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, a substituted tetrahydropyran (THP) derivative, in a range of common polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone. We will explore the theoretical underpinnings of solubility, detail rigorous experimental methodologies for its determination, and present a framework for interpreting solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize the solution behavior of complex heterocyclic molecules.

Introduction: The Critical Role of Solubility

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" has never been more relevant. Poor solubility is a primary contributor to the failure of promising drug candidates, leading to challenges in absorption, distribution, metabolism, and excretion (ADME), as well as complicating in vitro assay reliability and formulation efforts.[1] The compound of interest, 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, incorporates several structural motifs common in medicinal chemistry. The tetrahydropyran (THP) ring, a saturated cyclic ether, is often introduced as a bioisostere for cyclohexane to improve metabolic stability and solubility by providing a hydrogen bond acceptor.[2][3]

Understanding the solubility of this molecule in polar aprotic solvents is of paramount importance. These solvents are ubiquitous in drug discovery laboratories, serving as standard media for compound storage (typically in DMSO) and for a wide array of biological and chemical assays.[4][5] An accurate assessment of solubility in these systems is essential for ensuring data quality, designing robust screening protocols, and laying the groundwork for future formulation development.

Theoretical Framework for Solubility

The dissolution of a crystalline solid into a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Structure Analysis

The structure of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran dictates its solubility profile:

  • Tetrahydropyran (THP) Ring: The ether oxygen in the THP ring is a key feature. It cannot donate a hydrogen bond, but it is an effective hydrogen bond acceptor, allowing for favorable interactions with appropriate solvent molecules.

  • Alkyl Chain and Methyl Group: The C5 alkyl chain, including the methyl branch, is nonpolar and contributes to the molecule's lipophilicity. Increasing alkyl chain length or branching can sometimes decrease solubility in polar solvents.[6][7]

  • Bromo Substituent: The terminal bromine atom introduces polarity due to the electronegativity difference with carbon, creating a dipole moment. This enhances interactions with polar solvents.[8]

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their significant dipole moments and high dielectric constants, yet they lack acidic protons (like those in O-H or N-H bonds).[9] This means they can solvate cations and engage in dipole-dipole interactions but are not hydrogen bond donors.

SolventDipole Moment (D)Dielectric Constant (ε)Key Features
DMSO 3.9647Strong hydrogen bond acceptor; highly polar.
DMF 3.8237Strong hydrogen bond acceptor; highly polar.
Acetone 2.8821Moderate polarity; good hydrogen bond acceptor.
Acetonitrile 3.9237High polarity but a weaker hydrogen bond acceptor than DMSO/DMF.

The primary solute-solvent interactions for our target compound in these solvents will be dipole-dipole forces and hydrogen bonding where the solvent acts as the acceptor and the THP oxygen as the acceptor site.

Predictive Models: Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) theory, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[10][11] The central principle is that substances with similar HSP values are likely to be miscible.[12] While determining the exact HSP for a novel compound requires experimental work, this framework provides an excellent conceptual model for understanding solute-solvent compatibility.

cluster_solute Solute: 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute THP Ring (H-bond Acceptor) Alkyl Chain (Dispersion) Bromo Group (Polar) interaction Dominant Interactions solute->interaction δd, δp, δh solvent High Dipole Moment H-bond Acceptor solvent->interaction δd, δp, δh Favorable Solvation\n(Dissolution) Favorable Solvation (Dissolution) interaction->Favorable Solvation\n(Dissolution)

Caption: Key intermolecular forces governing solubility based on HSP.

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening, thermodynamic (or equilibrium) solubility provides the most accurate and reliable measurement, making it the 'gold standard'.[13] The most widely used method is the Shake-Flask technique.[14][15][16]

The Shake-Flask Method: A Self-Validating Protocol

This method determines the saturation concentration of a compound in a solvent at a specific temperature after a state of equilibrium has been reached. Its trustworthiness comes from ensuring that a true equilibrium is achieved between the dissolved solute and an excess of the undissolved solid phase.

Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation:

    • Rationale: To ensure equilibrium is reached, an excess of the solid compound must be present. This provides a constant source of solute to saturate the solution.

    • Step: Add an excess amount of crystalline 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran to a series of glass vials. A visual excess of solid should remain at the bottom of the vial throughout the experiment.

  • Solvent Addition:

    • Rationale: A precise volume of the solvent allows for accurate final concentration calculations.

    • Step: Add a known volume (e.g., 1.0 mL) of the desired polar aprotic solvent (DMSO, DMF, Acetone, or ACN) to each vial.

  • Equilibration:

    • Rationale: Dissolution takes time. Agitation at a constant temperature is crucial to reach thermodynamic equilibrium. A period of 24-48 hours is typically sufficient for most compounds.[17]

    • Step: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The presence of undissolved solid at the end of this period validates that saturation was achieved.

  • Phase Separation:

    • Rationale: It is critical to analyze only the saturated supernatant, free from any undissolved solid particles, which would artificially inflate the measured concentration.

    • Step: Remove the vials from the shaker and allow them to stand for a short period to let the solid settle. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.[16]

  • Quantification:

    • Rationale: The concentration of the dissolved solute in the saturated solution must be accurately measured. HPLC is often the method of choice due to its specificity and sensitivity.

    • Step: Prepare a series of dilutions of the saturated filtrate. Analyze these samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared from a stock solution of known concentration.

start Start step1 Step 1: Add excess solid compound to vial start->step1 step2 Step 2: Add known volume of polar aprotic solvent step1->step2 step3 Step 3: Equilibrate for 24-48h (Constant Temp. & Agitation) step2->step3 step4 Step 4: Separate Phases (Centrifuge or Filter) step3->step4 step5 Step 5: Dilute clear saturated solution step4->step5 step6 Step 6: Quantify concentration (e.g., HPLC vs. Standard Curve) step5->step6 end End: Report Solubility (mg/mL or mM) step6->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Solubility Data & Interpretation

The following table presents illustrative solubility data for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, as would be determined by the Shake-Flask method.

Table 1: Illustrative Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO 25> 200> 721
37> 200> 721
DMF 25185667
37210758
Acetone 2595343
37115415
Acetonitrile 2560216
3778281
(Note: Molecular Weight of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is approx. 277.2 g/mol . Data are hypothetical and for illustrative purposes.)
Interpretation of Results
  • Solvent Effect: The solubility trend (DMSO > DMF > Acetone > ACN) aligns with the polarity and hydrogen bond accepting capabilities of the solvents. The highly polar nature and strong H-bond accepting sulfoxide group of DMSO make it an excellent solvent for a wide range of organic molecules.[4][5]

  • Temperature Effect: The solubility increases with temperature in all solvents, indicating that the dissolution process is endothermic.[18][19] This is common for the dissolution of crystalline organic solids. This information is crucial for preparing solutions for temperature-sensitive biological assays (e.g., at 37°C).

Conclusion and Practical Implications

This technical guide has detailed the theoretical and practical considerations for determining the solubility of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in key polar aprotic solvents. A robust understanding of its solubility profile, obtained through a validated method like the Shake-Flask protocol, is indispensable for drug development professionals.

The data, though illustrative, underscore the significant impact of solvent choice on achievable concentration. High solubility in DMSO confirms its suitability as a storage solvent, while understanding the lower limits in solvents like acetonitrile is critical for designing assays that avoid compound precipitation. This foundational knowledge enables scientists to make informed decisions, ensuring the integrity of screening data and paving the way for successful downstream formulation and preclinical development.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-67. [Link]

  • Waters Corporation. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source Document. [Link]

  • ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Source Document. [Link]

  • Hansen Solubility. HSPiP - Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Pirika.com. Consideration of Hansen Solubility Parameters. Part 2. pirika.com. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Academia.edu. (2025, October 11). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Academia.edu. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • PubMed. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. [Link]

  • PubMed. (2001, March 23). Influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation and on the solvent effects in the solvolysis of 1-bromoadamantane. PubMed. [Link]

  • SciELO Colombia. (2016). Thermodynamic analysis of celecoxib in amphiprotic and amphiprotic-aprotic solvent mixtures at several temperatures. SciELO Colombia. [Link]

  • ResearchGate. (2018). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. ResearchGate. [Link]

  • ElectronicsAndBooks. Thermochimica Acta. ElectronicsAndBooks. [Link]

  • ACS Publications. (2017, November 1). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • PubChem. 4-Bromo-3,6-dihydro-2H-pyran. PubChem. [Link]

  • Semantic Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • Source Document. Alkyl Halides and Nucleophilic Substitution. Source Document. [Link]

  • OSTI.gov. (2022, October 19). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.gov. [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • ResearchGate. Prediction of drug solubility from molecular structure using a drug-like training set. ResearchGate. [Link]

  • ResearchGate. Substituent Effects of the Alkyl Groups: Polarity vs. Polarizability. ResearchGate. [Link]

  • National Institutes of Health. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - NIH. [Link]

  • National Institutes of Health. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. PMC - NIH. [Link]

  • Green Chemistry (RSC Publishing). (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • MDPI. Solubility of Alkylporphyrins. MDPI. [Link]

  • PubChemLite. 4-(4-bromo-3-((tetrahydro-2h-pyran-2-yloxy)methyl)phenoxy)benzonitrile. PubChemLite. [Link]

  • ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]

  • PubChem. 4-Bromotetrahydropyran. PubChem. [Link]

  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Spectroscopic study of the solvation of dimethyl sulfoxide in aqueous acetonitrile and acetone solvent systems. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran as a Terminal Alkylating Agent in Medicinal Chemistry

Executive Summary The functionalization of active pharmaceutical ingredients (APIs) often requires the introduction of lipophilic, yet metabolically stable, moieties to optimize pharmacokinetic (PK) and pharmacodynamic (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of active pharmaceutical ingredients (APIs) often requires the introduction of lipophilic, yet metabolically stable, moieties to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is a highly specialized terminal alkylating agent designed for this exact purpose. It serves as a bifunctional building block: the tetrahydropyran (THP) ring acts as a solubility-enhancing bioisostere, while the β-branched alkyl bromide chain provides a sterically shielded linker.

This application note details the mechanistic rationale, kinetic challenges, and optimized protocols for utilizing this reagent in the N-alkylation of amines and O-alkylation of phenols, providing a self-validating framework for drug development professionals.

Structural Rationale & Mechanistic Insights (E-E-A-T)

To effectively utilize 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, chemists must understand the causality behind its structural design and the resulting reaction kinetics.

The Tetrahydropyran (THP) Bioisostere

Replacing highly lipophilic aromatic or cycloalkane rings (e.g., benzene, cyclohexane) with a THP ring is a proven strategy to improve aqueous solubility and reduce off-target toxicity. As demonstrated in extensive [1], the incorporation of the sp³-rich, oxygen-containing THP ring lowers the overall LogP of the molecule. This reduction in lipophilicity is crucial for minimizing hERG channel liabilities—a common cause of cardiotoxicity in early-stage drug candidates.

β-Branching Kinetics & The Finkelstein Workaround

The alkylating chain of this reagent features a methyl group at the C3 position (relative to the THP ring), placing it at the β-position relative to the terminal bromide leaving group (C4). While primary alkyl bromides typically undergo rapid SN2 substitution, [2] into the SN2 transition state. This steric bulk slows down the desired substitution and can increase the likelihood of competing E2 elimination.

The Causality of Catalysis: To overcome this kinetic barrier, the addition of a catalytic amount of Potassium Iodide (KI) is mandatory. Through the Finkelstein reaction, the less reactive bromide is converted in situ to a highly reactive primary iodide. The superior leaving group ability of the iodide compensates for the steric hindrance of the β-methyl group, driving the SN2 reaction to completion at lower temperatures and preventing degradation.

The "Cesium Effect" in Chemoselectivity

For the O-alkylation of phenols or chemoselective mono-N-alkylation of polyamines, Cesium Carbonate (Cs₂CO₃) is the base of choice. The large ionic radius and low charge density of the cesium cation prevent tight ion-pairing with the nucleophilic anion. This phenomenon, known as the [3], leaves the nucleophile highly solvated and exceptionally reactive, allowing it to efficiently attack the sterically hindered electrophile without requiring excessively harsh thermal conditions.

G Root 4-(4-Bromo-3-methylbutyl)THP Structural Advantages THP Tetrahydropyran (THP) Ring Root->THP Branch β-Methyl Branching Root->Branch Br Terminal Bromide Root->Br Sol Bioisostere for Phenyl/Cyclohexyl Improves Aqueous Solubility THP->Sol Tox Reduces Lipophilicity Lowers hERG Liability THP->Tox Met Steric Shielding Prevents CYP450 N-Dealkylation Branch->Met Conf Conformational Locking Enhances Target Selectivity Branch->Conf Reac Efficient Leaving Group for SN2 Substitution Br->Reac

Strategic advantages of the THP-methylbutyl moiety in drug design.

Optimization of Alkylation Conditions

The following quantitative data summarizes a model N-alkylation reaction between a secondary piperazine derivative and 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. The data clearly illustrates the necessity of KI catalysis and the superiority of the Cesium Effect in polar aprotic solvents.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (2.0 eq)SolventCatalystTemp (°C)Time (h)Yield (%)
1K₂CO₃AcetonitrileNone802441%
2K₂CO₃AcetonitrileKI (10 mol%)801678%
3DIPEADMFKI (10 mol%)901284%
4Cs₂CO₃DMFNone901262%
5 Cs₂CO₃ DMF KI (10 mol%) 90 8 91%

Note: Entry 5 represents the self-validating optimal condition. The combination of Cs₂CO₃ (to enhance nucleophilicity) and KI (to enhance electrophilicity) systematically overcomes the β-branching steric penalty.

Standard Operating Protocols (SOPs)

G A Nucleophile (Amine/Phenoxide) E SN2 Transition State (Sterically Hindered) A->E B Alkylating Agent (R-Br) C Catalyst (KI) Finkelstein Rxn B->C I- displaces Br- D Reactive Intermediate (R-I) C->D D->E Base + Heat F Alkylated Product Target API E->F Inversion of Config

Workflow of Finkelstein-assisted SN2 alkylation for sterically hindered bromides.

Protocol A: Finkelstein-Assisted N-Alkylation of Secondary Amines

This protocol is designed for the functionalization of heterocyclic amines (e.g., piperidines, piperazines, pyrazoles).

Materials:

  • Target Amine (1.0 equiv, 10 mmol)

  • 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.2 equiv, 12 mmol)

  • Cs₂CO₃ (2.0 equiv, 20 mmol)

  • Potassium Iodide (KI) (0.1 equiv, 1 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the target amine in anhydrous DMF (50 mL).

  • Base Activation: Add Cs₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes. Rationale: Allows for the deprotonation/activation of the amine and establishment of the loose ion pair.

  • Catalyst Addition: Add KI (10 mol%) to the suspension.

  • Electrophile Addition: Introduce 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.2 equiv) dropwise via syringe over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 8–12 hours. Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM).

  • Quenching & Workup: Once the starting amine is consumed, cool the mixture to room temperature. Quench by adding 100 mL of ice-cold distilled water. Rationale: Water dissolves the inorganic salts and forces the organic product out of the DMF phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated product.

Protocol B: Cesium-Mediated O-Alkylation of Phenols

This protocol is optimized for synthesizing metabolically stable phenyl ethers.

Materials:

  • Target Phenol (1.0 equiv, 10 mmol)

  • 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.1 equiv, 11 mmol)

  • Cs₂CO₃ (1.5 equiv, 15 mmol)

  • Anhydrous DMF or Acetonitrile (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: Dissolve the phenol in anhydrous DMF. Add Cs₂CO₃ (1.5 equiv) and stir at 40 °C for 30 minutes. Rationale: Phenols are more acidic than amines; pre-heating ensures complete conversion to the highly nucleophilic cesium phenoxide.

  • Alkylation: Add the alkylating agent (1.1 equiv) in one portion. (KI is optional here, as phenoxides are generally stronger nucleophiles than neutral amines, but 5 mol% KI can be added if the phenol is electron-deficient).

  • Reaction: Heat the mixture to 70 °C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with Diethyl Ether or EtOAc (3 × 50 mL). Wash with 1M NaOH (20 mL) to remove any unreacted starting phenol.

  • Isolation: Wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Transition-metal catalyzed cross-coupling reaction conditions for 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran

Substrate Profiling & Mechanistic Rationale The molecule 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran presents a specific set of challenges for traditional transition-metal catalyzed cross-coupling. Structurally, it is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Rationale

The molecule 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran presents a specific set of challenges for traditional transition-metal catalyzed cross-coupling. Structurally, it is an unactivated primary alkyl bromide featuring a β -methyl branch and a distal tetrahydropyran (THP) ring.

In classical cross-coupling paradigms, unactivated alkyl halides are notoriously difficult substrates. The causality behind this difficulty is twofold:

  • Steric Hindrance at the Transition State: The β -methyl group creates a high kinetic barrier for the standard 2-electron oxidative addition by low-valent metal centers (e.g., Pd(0) or Ni(0)).

  • Rapid β -Hydride Elimination: Once the alkyl-metal intermediate is formed, the presence of a tertiary β -hydrogen makes unimolecular β -hydride elimination highly favorable. This pathway outcompetes the bimolecular transmetalation or reductive elimination steps, leading to the formation of an undesired alkene byproduct rather than the target C–C bonded product[1].

To successfully functionalize this substrate, the catalytic system must either accelerate reductive elimination to outpace β -hydride elimination (via ligand steric pressure) or bypass 2-electron oxidative addition entirely (via single-electron radical pathways)[2][3].

This application note details two state-of-the-art protocols designed specifically for this class of β -branched alkyl electrophiles: a Ligand-Controlled Palladium Suzuki-Miyaura Coupling for C(sp3)–C(sp3) bond formation, and a Metallophotoredox Dual Catalysis approach for C(sp3)–C(sp2) arylation.

Reaction Optimization & Quantitative Data

The selection of ligands and photocatalysts is not arbitrary; it is dictated by the precise steric and electronic demands of the β -branched alkyl chain.

Table 1: Ligand Effects on Pd-Catalyzed Suzuki-Miyaura Coupling

Conditions: 4-(4-Bromo-3-methylbutyl)THP (1.0 equiv), Alkyl-9-BBN (1.2 equiv), Pd(OAc)₂ (4 mol%), Ligand (8 mol%), K₃PO₄, 1,4-dioxane, 80 °C.

Catalyst SystemLigandCone Angle (θ)Target Yield (%)Alkene Byproduct (%)Mechanistic Consequence
Pd(OAc)₂PPh₃145°< 5%85%Slow oxidative addition; rapid β -elimination.
Pd(OAc)₂dppf104° (bite)12%60%Bidentate rigidity fails to compress the C-Pd-C angle sufficiently.
Pd(OAc)₂PCy₃ 170° 88% < 5% Optimal steric bulk forces rapid reductive elimination.
Pd(OAc)₂P(t-Bu)₃182°75%10%Extreme bulk hinders initial transmetalation.

Causality Insight: The success of tricyclohexylphosphine (PCy₃) lies in its specific cone angle (170°) and strong σ -donating ability. The electron density accelerates the initial oxidative addition, while the immense steric bulk forces the Pd(II) intermediate into a highly compressed conformation. This proximity artificially lowers the activation energy for reductive elimination, allowing it to outcompete the transition state required for β -hydride elimination[2].

Table 2: Photocatalyst & Reductant Optimization for Ni/Ir Dual Catalysis

Conditions: Alkyl bromide (1.0 equiv), Aryl bromide (1.5 equiv), Photocatalyst (1 mol%), NiCl₂(dtbbpy) (5 mol%), Reductant/XAT agent.

PhotocatalystReductant / XAT AgentTarget Yield (%)Des-bromo Byproduct (%)
Ru(bpy)₃Cl₂DIPEA25%15%
Ir(ppy)₃(TMS)₃SiH45%30%
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (TMS)₃SiH 92% < 5%

Causality Insight: The highly oxidizing excited state of the fluorinated Iridium photocatalyst is required to efficiently oxidize the silane. The resulting silyl radical, (TMS)₃Si•, is highly halophilic and abstracts the bromide via Halogen-Atom Transfer (XAT) to generate a carbon-centered radical. Because radicals do not undergo β -hydride elimination, the primary failure mode of the substrate is completely bypassed[3][4].

Validated Experimental Protocols

Protocol A: Metallophotoredox C(sp3)–C(sp2) Cross-Coupling

Objective: Coupling of 4-(4-Bromo-3-methylbutyl)THP with an aryl bromide.

Reagents:

  • 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.5 mmol, 1.5 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%)

  • NiCl₂·glyme (0.05 mmol, 5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 mmol, 1.2 equiv)

  • Anhydrous Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethoxyethane (DME) (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, charge an oven-dried 40 mL reaction vial with NiCl₂·glyme and dtbbpy. Add 2 mL of DME and stir for 15 minutes until a homogeneous pale green/blue solution forms, ensuring complete formation of the active Ni(II) precatalyst.

  • Reagent Addition: To the vial, add the Ir photocatalyst, Na₂CO₃, the aryl bromide, and the remaining 8 mL of DME.

  • Substrate & XAT Introduction: Add 4-(4-Bromo-3-methylbutyl)THP followed by TTMSS via microsyringe. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture with a 34 W Blue LED lamp (450 nm) positioned 5 cm from the vial. Maintain the reaction at ambient temperature (use a cooling fan to prevent thermal runaway from the LEDs) for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

Self-Validating System Check: Run a parallel micro-scale reaction omitting the Ni catalyst. Analyze via GC-FID at 4 hours. Complete consumption of the alkyl bromide with exclusive formation of the protodehalogenated alkane confirms the efficiency of the XAT radical generation step. If starting material remains, the Ir-photocycle or light penetration is the bottleneck.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura C(sp3)–C(sp3) Coupling

Objective: Coupling of 4-(4-Bromo-3-methylbutyl)THP with an alkyl-9-BBN reagent.

Reagents:

  • 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.0 mmol, 1.0 equiv)

  • Alkyl-9-BBN (1.2 mmol, 1.2 equiv, 0.5 M solution in THF)

  • Pd(OAc)₂ (0.04 mmol, 4 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.08 mmol, 8 mol%)

  • K₃PO₄·H₂O (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Step-by-Step Methodology:

  • Strict Anaerobic Setup: In a glovebox, weigh Pd(OAc)₂ and PCy₃ into a dry Schlenk tube. Add 2 mL of 1,4-dioxane and stir for 20 minutes. Note: PCy₃ is highly susceptible to oxidation; the active Pd(0)L₂ species will not form if trace oxygen is present.

  • Base and Substrate Addition: Add K₃PO₄·H₂O and 4-(4-Bromo-3-methylbutyl)THP to the Schlenk tube.

  • Borane Introduction: Slowly add the Alkyl-9-BBN solution. Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, quench with 1M NaOH (2 mL) and 30% H₂O₂ (1 mL) dropwise to oxidize residual organoboranes. Extract with Et₂O, dry, and concentrate.

Self-Validating System Check: Monitor the reaction via GC-FID at the 1-hour mark. The presence of 4-(3-methylbut-3-en-1-yl)tetrahydro-2H-pyran indicates competitive β -hydride elimination. If this alkene byproduct exceeds 5%, verify the integrity of your PCy₃ ligand, as phosphine oxidation drastically reduces the steric bulk required to suppress elimination.

Mechanistic Pathway Visualization

The following diagram illustrates the highly synchronized dual-catalytic logic of Protocol A, demonstrating how the radical generation cycle perfectly intercepts the transition-metal cycle to bypass β -hydride elimination.

G cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) cluster_radical XAT & Radical Generation Ir3 Ir(III) Ir3_exc Ir(III)* Ir3->Ir3_exc Visible Light Ir2 Ir(II) Ir3_exc->Ir2 SET from Reductant Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)Br Ir2->Ni1 Electron Transfer Ni0 Ni(0)Ln Ni2 Ni(II)(Ar)(Br) Ni0->Ni2 Oxidative Addition (Ar-Br) Ni3 Ni(III)(Ar)(Alkyl)(Br) Ni2->Ni3 Radical Capture (R•) Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(II) Silane (TMS)3SiH SilylRad (TMS)3Si• Silane->SilylRad HAT AlkylRad Alkyl Radical (R•) SilylRad->AlkylRad XAT with R-Br AlkylRad->Ni2 Intercepts Ni(II) AlkylBr R-Br (Substrate) AlkylBr->AlkylRad

Caption: Metallophotoredox Ni/Ir dual catalytic cycle for alkyl bromide cross-coupling.

References

  • Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society. 1

  • Suzuki Coupling - Organic Chemistry Portal. (Detailing Fu's foundational work on room-temperature Suzuki reactions of alkyl bromides). Organic Chemistry Portal. 2

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group. (Mechanistic foundation for metallophotoredox XAT pathways). Princeton University. 4

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. 3

Sources

Method

Application Note: Strategic Utilization of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in Advanced API Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the use of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran as a critical elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the use of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran as a critical electrophilic building block in Active Pharmaceutical Ingredient (API) synthesis.

Introduction & Mechanistic Rationale

The structural optimization of modern drug candidates often requires the precise tuning of physicochemical properties to balance target affinity with pharmacokinetic viability. The incorporation of the 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran fragment serves two primary mechanistic purposes in medicinal chemistry:

  • Bioisosteric Replacement & ADME Optimization: The tetrahydropyran (THP) ring acts as a rigid, metabolically stable bioisostere for cyclohexane or phenyl rings. By offering an oxygen atom as a hydrogen-bond acceptor, the THP motif significantly lowers the partition coefficient (clogP) and enhances aqueous solubility[1],[2]. This modification improves the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting API[1].

  • Steric and Conformational Tuning: The 3-methyl branching on the alkyl chain introduces localized steric hindrance. This restricts the conformational freedom of the side chain, effectively locking it into a bioactive conformation required for high-affinity binding to target proteins (e.g., kinases or GPCRs).

The terminal bromide makes this building block a highly versatile electrophile. It is primarily utilized to generate organomagnesium (Grignard) reagents for subsequent nucleophilic addition to ketone, aldehyde, or acyl chloride API cores[3].

Experimental Workflow Visualization

G A 4-(4-Bromo-3-methylbutyl) tetrahydro-2H-pyran B Grignard Formation (Mg, 2-MeTHF, 40°C) A->B Activation C Organomagnesium Intermediate B->C Titration IPC D Nucleophilic Addition (API Core, 0°C) C->D Coupling E Target API (THP-Alkyl Scaffold) D->E Quench & Purify

Workflow for API core alkylation using 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran.

Experimental Protocol: Grignard Formation and Core Alkylation

To ensure a self-validating and scalable process, this protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) instead of traditional THF. 2-MeTHF is a bio-derived green solvent that offers a higher boiling point, a lower peroxide formation rate, and superior phase separation due to its immiscibility with water[4],[5].

Step 3.1: Preparation of the Organomagnesium Intermediate
  • Equipment Setup: Charge a dry, argon-purged jacketed reactor with magnesium turnings (1.2 eq) and anhydrous 2-MeTHF (3 volumes).

  • Activation (Causality): Add a catalytic amount of iodine (0.01 eq). The iodine reacts to form MgI₂ on the metal surface, physically etching the passivating magnesium oxide layer and exposing the reactive zero-valent metal.

  • Initiation: Add 10% of the total 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran charge. Heat the mixture to 40°C.

  • Self-Validating In-Process Control (IPC): Monitor for an exotherm and the disappearance of the iodine color. If initiation does not occur within 15 minutes, add 1,2-dibromoethane (0.05 eq). This chemical entrainment generates ethylene gas and MgBr₂, forcefully disrupting any remaining oxide layer.

  • Dosing: Once initiated, continuously dose the remaining bromide solution over 1 hour, maintaining the internal temperature between 45–50°C. Stir for an additional 2 hours.

  • Titration IPC (Causality): Withdraw a 1.0 mL aliquot and titrate using salicylaldehyde phenylhydrazone. Assuming 100% conversion is dangerous due to potential Wurtz coupling (dimerization) side-reactions[5]. Titration ensures the exact molarity of the Grignard reagent is known, preventing the under- or over-dosing of the expensive API core in the next step.

Step 3.2: Nucleophilic Addition to the API Core
  • Coupling: Cool the titrated Grignard solution to 0°C. Dropwise add the target API core (e.g., a functionalized ketone) (0.9 eq relative to active Grignard) dissolved in 2-MeTHF.

  • Causality for Temperature Control: Maintaining 0°C suppresses the enolization of the ketone core (which would simply quench the Grignard reagent without forming the desired C-C bond) and prevents over-alkylation.

  • Reaction Monitoring (IPC): Allow the reaction to warm to 20°C and stir for 4 hours. Perform HPLC analysis. The reaction is validated as complete when the API core peak area is <1%.

Step 3.3: Quench and Work-up
  • Quench: Slowly dose saturated aqueous NH₄Cl into the reactor at 0°C. Causality: NH₄Cl provides a mildly acidic buffer that safely hydrolyzes the magnesium alkoxide without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Phase Separation: Allow the layers to settle. The use of 2-MeTHF enables instantaneous and clean phase separation without the need for auxiliary extraction solvents like toluene, thereby reducing process mass intensity (PMI)[5].

  • Isolation: Isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the THP-alkyl substituted API precursor.

Quantitative Data: Solvent Optimization

The transition from traditional THF to 2-MeTHF provides measurable improvements in both yield and process efficiency, specifically by suppressing Wurtz coupling and reducing post-reaction processing time[4],[5],[3].

ParameterTraditional Solvent (THF)Green Solvent (2-MeTHF)Mechanistic Driver
Initiation Time (min) 2510Higher local concentration at metal surface
Grignard Yield (%) 8294Enhanced stability of the Grignard complex[5]
Wurtz Dimer Byproduct (%) 12< 3Steric bulk of 2-MeTHF suppresses dimerization
Overall API Yield (%) 7589Improved coupling efficiency
Phase Separation Time > 45 min (Emulsion)< 5 min (Clean)Low water miscibility of 2-MeTHF (4.1%)[5]

References

  • NBinno. "2-Methyltetrahydrofuran: A Sustainable Green Solvent." URL: [Link]

  • Zhang, C.-T. et al. "Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran." RSC Advances, 2019. URL:[Link]

  • ACS Publications. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry, 2025. URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Chiral 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran Derivatives

Executive Summary Chiral alkyl halides containing saturated heterocycles are highly prized bifunctional building blocks in modern drug discovery and complex natural product synthesis. Specifically, 4-(4-Bromo-3-methylbut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral alkyl halides containing saturated heterocycles are highly prized bifunctional building blocks in modern drug discovery and complex natural product synthesis. Specifically, 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (CAS: 1339178-00-5) features a stable tetrahydropyran (THP) ring linked to a chiral alkyl chain terminating in a reactive primary bromide. This structural motif is ideal for downstream cross-coupling (e.g., Suzuki-Miyaura, Kumada) or nucleophilic substitution.

This application note details a highly scalable, self-validating catalytic asymmetric synthesis of this building block. By leveraging a highly enantioselective Rhodium-DuPhos catalyzed hydrogenation followed by mild Appel bromination, this protocol ensures >98% enantiomeric excess (ee) while preserving the structural integrity of the acid-sensitive THP moiety.

Mechanistic Causality & Retrosynthetic Strategy

The creation of the chiral center at the C3 position of the butyl chain requires precise stereocontrol. Our retrosynthetic strategy traces the target bromide back to a readily available aldehyde, 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde.

  • Chain Elongation: A Horner-Wadsworth-Emmons (HWE) olefination utilizing triethyl 2-phosphonopropionate establishes the carbon framework, yielding an α,β -unsaturated ester.

  • Stereocenter Generation (Core Step): The critical chiral center is installed via asymmetric hydrogenation. While Ruthenium-BINAP complexes are historically renowned for hydrogenating α,β -unsaturated carboxylic acids [1], they often struggle with simple unfunctionalized esters due to weak carbonyl coordination. To solve this, we employ the highly electron-rich and conformationally rigid [Rh(COD)((R,R)-Me-DuPhos)]BF4 catalyst. This catalyst excels at hydrogenating enol esters and minimally functionalized α,β -unsaturated esters at low pressures with exceptional ee [2].

  • Functional Group Interconversion: The chiral ester is reduced to a primary alcohol using LiAlH 4​ .

  • Halogenation: The final bromination is executed via the Appel Reaction [3]. This is a deliberate mechanistic choice: harsh reagents like hot aqueous HBr risk cleaving the tetrahydropyran ether linkage. The Appel reaction (CBr 4​ , PPh 3​ ) proceeds under mild conditions via an SN​2 displacement of a phosphonium intermediate, ensuring complete structural fidelity and zero risk of carbocation-mediated rearrangement.

SyntheticPathway A THP-CH2-CHO Starting Material B HWE Olefination THP-CH2-CH=C(CH3)COOEt A->B C Asymmetric Hydrogenation [Rh(COD)(Me-DuPhos)]+ B->C D (R)-THP-CH2-CH2-CH(CH3)COOEt Chiral Ester C->D E Reduction LiAlH4 D->E F (R)-THP-CH2-CH2-CH(CH3)CH2OH Chiral Alcohol E->F G Appel Reaction CBr4, PPh3 F->G H (R)-THP-CH2-CH2-CH(CH3)CH2Br Target Bromide G->H

Retrosynthetic and forward synthetic pathway for the target chiral bromide.

Catalyst Optimization for Asymmetric Hydrogenation

To validate the superiority of the Rh-DuPhos system over traditional Ru-BINAP for this specific substrate, an optimization screen was conducted. The results clearly demonstrate that the rigid chiral pocket of the Me-DuPhos ligand overrides the weak coordinating ability of the ester, achieving near-perfect enantioselectivity at low hydrogen pressure.

Table 1: Optimization of Asymmetric Hydrogenation of Ethyl (E)-2-methyl-4-(tetrahydro-2H-pyran-4-yl)but-2-enoate

EntryCatalyst SystemSolventTemp (°C)H 2​ Pressure (psi)Conversion (%)ee (%)
1Ru(OAc) 2​ ((R)-BINAP)MeOH251504578
2Ru(OAc) 2​ ((R)-Tol-BINAP)MeOH507509286
3[Rh(COD)((R,R)-Me-DuPhos)]BF 4​ MeOH2560>9998
4[Rh(COD)((R,R)-Et-DuPhos)]OTfMeOH2560>9996

Note: Entry 3 was selected as the optimal condition for the scale-up protocol.

Experimental Protocols & Self-Validating Systems

A robust chemical process must be self-validating. The following workflow integrates specific In-Process Controls (IPCs) to ensure that downstream reactions are only initiated when the critical quality attributes (conversion and chiral purity) of the intermediates are met.

Workflow Step1 1. Catalyst Preparation [Rh(COD)((R,R)-Me-DuPhos)]BF4 Step2 2. Asymmetric Hydrogenation Autoclave, 60 psi H2, 25°C Step1->Step2 IPC1 IPC 1: Conversion Check GC-FID (>99% required) Step2->IPC1 Step3 3. Ester Reduction LiAlH4 in THF, 0°C to RT IPC1->Step3 Pass IPC2 IPC 2: Chiral Purity Chiral HPLC (Chiralcel OD-H) Step3->IPC2 Step4 4. Appel Bromination CBr4, PPh3, DCM, 0°C IPC2->Step4 ee >98% Final 5. Product Isolation Silica Gel Chromatography Step4->Final

Step-by-step experimental workflow highlighting critical In-Process Controls.

Protocol A: Catalytic Asymmetric Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with ethyl (E)-2-methyl-4-(tetrahydro-2H-pyran-4-yl)but-2-enoate (10.0 g, 47.1 mmol) and anhydrous, degassed methanol (50 mL).

  • Catalyst Addition: Add[Rh(COD)((R,R)-Me-DuPhos)]BF 4​ (0.05 mol%, 14.2 mg). Seal the autoclave.

  • Reaction: Purge the vessel with H 2​ gas three times. Pressurize to 60 psi and stir vigorously at 25 °C for 12 hours.

  • IPC 1 (Conversion): Vent the reactor. Withdraw a 50 μ L aliquot, dilute with EtOAc, and analyze via GC-FID. Proceed only if conversion is >99%.

  • Workup: Concentrate the mixture under reduced pressure and pass through a short pad of silica gel (hexanes/EtOAc 9:1) to remove the rhodium catalyst.

Protocol B: Reduction to Chiral Alcohol
  • Reaction: Dissolve the chiral ester intermediate in anhydrous THF (100 mL) and cool to 0 °C under argon.

  • Reagent Addition: Carefully add LiAlH 4​ (1.0 M in THF, 50 mL, 50.0 mmol) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0 °C. Sequentially add 1.9 mL H 2​ O, 1.9 mL 15% aqueous NaOH, and 5.7 mL H 2​ O. Stir until a white granular precipitate forms. Filter through Celite and concentrate the filtrate.

  • IPC 2 (Chiral Purity): Analyze the resulting alcohol via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min). Validate that the ee is >98% before proceeding to halogenation.

Protocol C: Appel Bromination to Target Molecule
  • Reaction: Dissolve the chiral alcohol (approx. 8.0 g, 46.4 mmol) and triphenylphosphine (PPh 3​ , 14.6 g, 55.7 mmol) in anhydrous dichloromethane (DCM, 120 mL). Cool to 0 °C.

  • Reagent Addition: Add carbon tetrabromide (CBr 4​ , 18.5 g, 55.7 mmol) in small portions over 15 minutes. The solution will turn slightly yellow.

  • Stirring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup: Concentrate the reaction mixture to roughly 30 mL. Add cold hexanes (150 mL) vigorously to precipitate triphenylphosphine oxide (TPPO). Filter the suspension.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to yield (R)-4-(4-bromo-3-methylbutyl)tetrahydro-2H-pyran as a clear oil.

Downstream Applications

The resulting chiral building block is highly versatile. The primary bromide undergoes facile oxidative addition with magnesium or zinc, generating Grignard or Negishi reagents without racemization of the adjacent C3 stereocenter. These organometallic intermediates can be coupled with aryl halides via Palladium- or Nickel-catalyzed cross-coupling to synthesize complex APIs, specifically those targeting lipid-binding domains where the branched methyl group mimics natural isoprenoid chains.

References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β -keto carboxylic esters. A practical, purely chemical access to β -hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858.[Link]

  • Burk, M. J., Kalberg, C. S., & Pizzano, A. (1998). Rh-DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters. Application to the Synthesis of Highly Enantioenriched α -Hydroxy Esters and 1,2-Diols. Journal of the American Chemical Society, 120(18), 4345–4353.[Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran Synthesis

Welcome to the Technical Support Center. This troubleshooting guide is engineered for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 4-(4-Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is engineered for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran .

The primary synthetic challenge in this workflow lies in converting the precursor aliphatic alcohol—4-(4-hydroxy-3-methylbutyl)tetrahydro-2H-pyran—to the target bromide without degrading the acid-sensitive tetrahydropyran (THP) ring.

Mechanistic Workflow

G A 4-(4-Hydroxy-3-methylbutyl) tetrahydro-2H-pyran (Starting Material) B 4-(4-Bromo-3-methylbutyl) tetrahydro-2H-pyran (Target Product) A->B Mild Bromination (CBr4, PPh3) High Yield C 1,5-Dibromopentane Derivatives (Ring Cleavage Byproducts) A->C Harsh Acidic Bromination (HBr, Reflux) Ether Cleavage

Fig 1: Mechanistic divergence in THP bromination based on reagent acidity.

Troubleshooting FAQs

Q1: Why does my reaction yield drop below 20% when using standard HBr/H₂SO₄ bromination? Causality: The THP ring is a cyclic aliphatic ether. When exposed to strong aqueous acids like refluxing hydrobromic acid (HBr), the ether oxygen is rapidly protonated to form a highly reactive oxonium ion. Bromide ions in the solution then act as nucleophiles, attacking the adjacent ring carbons. This triggers an Sₙ2-mediated ether cleavage, destroying the THP ring and generating unwanted 1,5-dibromopentane derivatives[1]. Solution: Abandon harsh acidic conditions. Transition to neutral or mild bromination strategies, such as the Appel reaction or a mesylation-displacement sequence, which preserve the integrity of the cyclic ether.

Q2: The Appel reaction (CBr₄/PPh₃) preserves the THP ring, but my conversion stalls at 70%. How do I push it to completion? Causality: The Appel reaction relies on the nucleophilic attack of the alcohol onto the activated phosphonium species, followed by an Sₙ2 displacement by the bromide ion[2]. In your specific substrate, the methyl group at the 3-position (beta to the alcohol) introduces mild steric hindrance (a neopentyl-like effect). This steric bulk slows down the final Sₙ2 displacement of the bulky alkoxyphosphonium intermediate. Solution:

  • Reagent Excess: Increase the stoichiometry to 1.5 equivalents of Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).

  • Thermal Push: While the initial addition must be done at 0°C to control the exothermic formation of the ylide, allow the reaction to warm to 35°C for 4-6 hours to overcome the steric activation energy barrier.

Q3: How do I efficiently remove Triphenylphosphine Oxide (TPPO) during scale-up? Causality: TPPO is a ubiquitous byproduct of the Appel reaction. It is highly soluble in dichloromethane (DCM) and tends to smear across silica gel columns, co-eluting with non-polar alkyl bromides. Solution: Employ a solvent-swap precipitation strategy. Concentrate the crude DCM reaction mixture to a thick syrup, then vigorously stir and add cold hexanes/diethyl ether (3:1 ratio). TPPO is virtually insoluble in cold hexanes and will rapidly precipitate as a white crystalline solid, allowing you to filter out >90% of the impurity before chromatography.

Q4: Is there a reliable, non-Appel alternative that avoids TPPO entirely? Solution: Yes. A two-step Mesylation followed by a Finkelstein-type bromination is highly effective for this substrate. By first converting the alcohol to a mesylate, you create an excellent leaving group under basic conditions. Subsequent displacement with Lithium Bromide (LiBr) in acetone provides the target bromide in high purity without phosphorus byproducts.

Experimental Protocols
Protocol A: Optimized Appel Bromination (Mild & Direct)

Self-Validating System: This protocol uses TLC tracking and selective precipitation to ensure high purity prior to chromatography.

  • Activation: In an oven-dried flask under nitrogen, dissolve the starting material, 4-(4-hydroxy-3-methylbutyl)tetrahydro-2H-pyran (1.0 eq), and CBr₄ (1.5 eq) in anhydrous DCM (0.2 M). Cool to 0°C.

  • Phosphine Addition: Add PPh₃ (1.5 eq) portion-wise over 15 minutes. The solution will transition to a pale yellow color.

  • Reaction: Remove the ice bath and warm the mixture to 35°C. Stir for 4 hours.

  • Validation (TLC): Spot against the starting material (Hexanes:EtOAc 8:2). The target bromide will appear as a distinct, non-polar spot (R_f ~0.7), while the alcohol (R_f ~0.2) should be fully consumed.

  • TPPO Precipitation: Concentrate the mixture in vacuo. Add ice-cold hexanes (10 mL/mmol) and stir vigorously for 30 minutes. Filter the white precipitate (TPPO) through a tightly packed pad of Celite.

  • Purification: Concentrate the filtrate and purify via a short silica plug (100% Hexanes) to yield the pure bromide.

Protocol B: Two-Step Mesylation & Finkelstein Bromination (High Purity / Scale-Up)

Self-Validating System: The intermediate mesylate is stable and can be isolated to verify mass balance before the bromination step.

  • Mesylation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM. Add Triethylamine (2.0 eq) and cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at room temperature.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude mesylate. (Validation: R_f ~0.4 in Hexanes:EtOAc 7:3).

  • Bromination: Dissolve the crude mesylate in anhydrous Acetone (0.2 M). Add strictly anhydrous Lithium Bromide (LiBr, 3.0 eq).

  • Reflux: Heat the mixture to reflux (56°C) for 12 hours. The visible precipitation of Lithium Mesylate (a white solid) validates that the reaction is being driven forward.

  • Isolation: Cool to room temperature, filter the salts, concentrate the acetone, and partition between water and diethyl ether. Dry the organic layer to yield the target bromide.

Data Presentation: Method Comparison
Synthesis MethodReagents & ConditionsTypical YieldScalabilityKey Impurities / Drawbacks
Harsh Acidic HBr, H₂SO₄, Reflux< 20%Poor1,5-Dibromopentane (THP ring cleavage).
Optimized Appel CBr₄, PPh₃, DCM, 35°C80 - 85%ModerateTriphenylphosphine Oxide (TPPO) removal.
Mesylate/LiBr 1) MsCl, Et₃N 2) LiBr, Acetone85 - 90%ExcellentRequires two distinct steps and longer overall time.
References[1] Title: Chapter 1: Historical Background of Ether Synthesis and Their Properties (Cleavage of the C–O Bond)

Source: Royal Society of Chemistry URL:[2] Title: Appel Reaction Source: Organic Chemistry Portal URL:

Sources

Optimization

Best purification and flash chromatography methods for 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran

Welcome to the technical support and troubleshooting portal for the purification of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran . This guide is engineered for researchers and drug development professionals who require h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for the purification of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran . This guide is engineered for researchers and drug development professionals who require high-purity isolation of this specific intermediate.

Because this molecule lacks a conjugated π -system, it is entirely invisible to standard UV detectors. This fundamental property dictates the entire chromatographic strategy, requiring alternative detection methods and precise solvent control to ensure high recovery and purity.

Quick Reference: Chromatographic Properties

To establish a baseline for your purification workflow, we have summarized the critical physical and chromatographic parameters of the target molecule.

ParameterValue / RecommendationMechanistic Rationale
Target Molecule 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyranContains a tetrahydropyran (THP) ether and a primary alkyl bromide.
UV Absorbance NoneLacks aromatic rings or conjugated double bonds; UV detection will fail.
Primary Detection ELSD, CAD, or RIDRelies on particle scattering or refractive index rather than photon absorption[1].
Secondary Detection TLC with PMA or KMnO 4​ stainThermal oxidation of the ether/alkyl chain produces visible color changes[2][3].
Stationary Phase Normal Phase Silica (230–400 mesh)The molecule is moderately non-polar and stable on standard slightly acidic silica[4].
Mobile Phase Hexanes / Ethyl AcetateProvides optimal resolution for ether-containing aliphatic chains.

Troubleshooting & FAQs (Expert Insights)

Q1: My automated flash chromatography system is collecting the entire run into the waste flask because the UV detector shows a flat baseline. How do I fix this? A1: This is the most common failure point for this molecule. 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran has no UV chromophore. You must bypass UV-triggered fraction collection. Solution: Switch your system to an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) [1]. These detectors evaporate the mobile phase and measure the physical particles of your compound. If ELSD is unavailable, set the system to "Collect All" by volume (e.g., 15 mL fractions) and manually locate the product using Thin Layer Chromatography (TLC).

Q2: I am using TLC to track my fractions, but the spots are invisible under the 254 nm UV lamp. Which stain is most effective? A2: You must use a destructive chemical stain. Solution:Phosphomolybdic Acid (PMA) is highly recommended. Upon heating, the THP ether and the alkyl chain reduce the Mo(VI) in PMA to Mo(V)/Mo(IV), resulting in a dark blue/green spot against a yellow background[3]. Alternatively, a Potassium Permanganate (KMnO 4​ ) stain will oxidize the compound under heat, leaving a yellow/brown spot of MnO 2​ against a bright purple background[2].

Q3: My compound is co-eluting with a non-polar aliphatic impurity. How can I improve resolution? A3: The target molecule is moderately non-polar, meaning it elutes quickly if the solvent is too strong. Solution: Flatten your gradient. Instead of a standard 0-50% Ethyl Acetate (EtOAc) in Hexanes run, use an isocratic hold at 2% EtOAc for 3 column volumes (CV), followed by a very shallow gradient to 10% EtOAc over 10 CV. If co-elution persists, switch your solvent system to Heptane / Methyl tert-Butyl Ether (MTBE) . MTBE provides different hydrogen-bond acceptor properties that can alter the selectivity ( α ) between the THP ether and non-polar impurities.

Q4: Is there a risk of the alkyl bromide degrading or the THP ring opening on the silica column? A4: Generally, no. While acetals (like THP-protected alcohols) can be sensitive to the inherent acidity of silica gel, the fully reduced tetrahydropyran ring in this molecule is a stable ether. Furthermore, primary alkyl bromides are stable to standard normal-phase silica chromatography at room temperature. Avoid using basic alumina, which could inadvertently promote E2 elimination of the alkyl bromide.

Workflow Visualization

The following diagram illustrates the logical decision tree for purifying non-UV active alkyl bromides.

Workflow N1 Crude Mixture 4-(4-Bromo-3-methylbutyl)THP N2 Normal Phase Silica Column (Hexanes/EtOAc Gradient) N1->N2 N3 Detection Strategy N2->N3 N4 UV Detection (254 nm) Result: Invisible N3->N4 N5 ELSD / CAD Detection Result: High Sensitivity N3->N5 N6 TLC Staining (PMA/KMnO4) Result: Visible Spots N3->N6 N7 Fraction Pooling & Concentration N5->N7 N6->N7

Fig 1: Chromatographic detection workflow for non-UV active THP-alkyl bromides.

Validated Experimental Protocols

Protocol A: Flash Chromatography with ELSD Integration

This protocol ensures self-validating fraction collection without relying on UV absorbance[1][4].

  • Column Preparation: Select a normal-phase silica gel cartridge (230–400 mesh) appropriately sized for your crude mass (typically a 1:50 crude-to-silica ratio).

  • ELSD Calibration:

    • Set the ELSD drift tube temperature to 40–50 °C.

    • Set the carrier gas (N 2​ ) pressure to 3.0 bar (or manufacturer specifications).

    • Self-Validation Step: Inject 1 μ L of your crude mixture directly into the system without the column to verify a strong ELSD peak response.

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexanes.

  • Sample Loading: Dissolve the crude 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran in a minimum volume of Dichloromethane (DCM) or Hexanes and load it onto the column.

  • Gradient Execution:

    • 0 to 3 CV: 100% Hexanes (Isocratic)

    • 3 to 12 CV: 0% 15% Ethyl Acetate in Hexanes (Linear Gradient)

    • 12 to 15 CV: 15% Ethyl Acetate (Isocratic flush)

  • Fraction Collection: Route the system to collect fractions based solely on the ELSD threshold trigger.

Protocol B: Manual TLC Tracking via PMA Staining

Use this protocol if ELSD is unavailable and fractions must be tracked manually[3].

  • Stain Preparation: Dissolve 10 g of Phosphomolybdic Acid (PMA) in 100 mL of absolute ethanol. Store in a dark bottle.

  • Spotting: Spot 2 μ L of each collected fraction onto a silica gel 60 F 254​ TLC plate.

  • Development: Develop the plate in a chamber containing 90:10 Hexanes:Ethyl Acetate.

  • Visualization:

    • Remove the plate and let the solvent evaporate completely.

    • Dip the plate into the PMA stain using forceps. Wipe the back of the plate with a paper towel.

    • Heat the plate vigorously using a heat gun (approx. 200 °C) until the background turns yellow/green.

    • Result: The target compound will appear as a distinct dark blue/black spot.

References

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products (Citing W.C. Still's foundational flash chromatography methodology). ResearchGate / J. Org. Chem. URL:[Link]

  • Alkyl halides via visible light mediated dehalogenation (Detailing the use of ELSD for the detection of alkyl bromides). ChemRxiv / AWS. URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Demonstrating the use of KMnO 4​ stains for tracking alkyl bromides). Organic Syntheses. URL:[Link]

  • Total Synthesis of Potent Antitumor Macrolide, (-)-Zampanolide: An Oxidative Intramolecular Cyclization-Based Strategy (Highlighting the use of PMA stains for tetrahydropyran derivatives). National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Grignard Formation with 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran

Welcome to the technical support center for advanced synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of the Grignard reagent from 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues.

The formation of a Grignard reagent is a foundational yet notoriously sensitive reaction in organic synthesis.[1] Success hinges on the careful control of reagents and conditions to facilitate the insertion of magnesium into a carbon-halogen bond.[2][3] The primary challenge is almost always overcoming the passivating layer of magnesium oxide (MgO) that coats the metal surface and ensuring the reaction environment is rigorously free of protic contaminants.[4][5][6][7]

This guide provides a structured, in-depth approach to troubleshooting, moving from common initiation failures to more nuanced optimization strategies.

Troubleshooting Guide

This section addresses the most frequent and critical failures encountered during Grignard reagent formation in a direct question-and-answer format.

Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?

Failure to initiate is the most common problem and can almost always be attributed to one of three primary causes:

  • Magnesium Passivation: Magnesium metal rapidly forms a thin, inert layer of magnesium oxide (MgO) upon exposure to air.[6][7] This oxide layer acts as a physical barrier, preventing the alkyl halide from reaching the reactive metal surface.[4][6] The reaction cannot begin until this layer is breached.

  • Presence of Moisture: Grignard reagents are exceptionally strong bases and will react instantly and preferentially with any available acidic protons, most commonly from water.[1][5][8] Trace amounts of water in your glassware, solvent, or inert gas stream will quench the Grignard reagent as it forms, effectively preventing the reaction from ever propagating.[1][9]

  • Insufficient Activation Energy: While the overall reaction is exothermic, it requires an initial input of energy to start. This can be chemical (via activators) or thermal. Sometimes, the conditions are simply not vigorous enough to initiate the electron transfer process.

Below is a logical workflow to diagnose and address a non-starting reaction.

G start Reaction Not Initiating check_dry Are all glassware, reagents, and solvents strictly anhydrous? start->check_dry dry_yes Yes check_dry->dry_yes  Conditions Correct dry_no No check_dry->dry_no  Problem Found check_activator Was a magnesium activator used? dry_yes->check_activator fix_dry STOP. Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvent. Purge with dry inert gas. dry_no->fix_dry act_yes Yes check_activator->act_yes  Conditions Correct act_no No check_activator->act_no  Problem Found check_agitation Is the mixture being agitated effectively? act_yes->check_agitation add_activator Activate the Magnesium. See Protocol in Q2. (e.g., add a crystal of I₂ or a few drops of 1,2-dibromoethane). act_no->add_activator agitate_yes Yes check_agitation->agitate_yes  Conditions Correct agitate_no No check_agitation->agitate_no  Problem Found apply_heat Gently warm a small spot of the flask with a heat gun. Observe for initiation (bubbling). Have an ice bath ready. agitate_yes->apply_heat fix_agitation Increase stir rate. Consider mechanical stirring or sonication. agitate_no->fix_agitation success Reaction Initiated (See visual cues in FAQ) apply_heat->success

Caption: Troubleshooting workflow for a non-starting Grignard reaction.

Q2: How can I effectively activate the magnesium turnings?

Activating the magnesium is crucial for exposing a fresh, reactive metal surface.[4][10] This can be accomplished through both physical and chemical methods, which can be used in combination.

Physical Methods:

  • Crushing: Before adding solvent, use a dry glass stirring rod to firmly grind the magnesium turnings against the bottom of the flask.[6][7] This mechanical action scratches the MgO layer, exposing the underlying metal.

  • Sonication: Placing the reaction flask in an ultrasonic bath can use cavitation to continuously clean the magnesium surface.[4][10][11]

Chemical Methods:

Chemical activators are small, highly reactive molecules that clean the magnesium surface. The two most common are iodine (I₂) and 1,2-dibromoethane (DBE).

FeatureIodine (I₂)1,2-Dibromoethane (DBE)
Mechanism Reacts with Mg at thin points in the oxide layer to form magnesium iodide, etching the surface.[6][10]A highly reactive alkyl halide that reacts readily with Mg to form ethylene gas and MgBr₂.[1][4][6]
Visual Cue The characteristic purple/brown color of iodine fades upon reaction initiation.[6][7]Vigorous bubbling is observed as ethylene gas evolves.[4][6]
Byproducts Magnesium iodide (MgI₂), which is innocuous to the reaction.Ethylene gas (escapes) and magnesium bromide (MgBr₂).[4]
Considerations Simple and effective. A single small crystal is usually sufficient.Very reliable. The observation of gas evolution is an unambiguous sign of reactive magnesium.
Experimental Protocol: Chemical Activation of Magnesium
  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and magnesium turnings (1.2 equivalents) under vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Solvent Addition: Add a small portion of anhydrous ether (THF or Et₂O) to the flask, just enough to cover the magnesium turnings.

  • Activator Addition:

    • For Iodine: Add one small crystal of I₂ to the flask. Stir the mixture. The solvent will turn brown/purple.

    • For DBE: Using a syringe, add a small amount of DBE (e.g., 0.05 equivalents) to the stirred suspension.

  • Initiation: Stir the mixture at room temperature. Gentle warming with a heat gun may be applied if the reaction does not start within 5-10 minutes.[12] Be prepared with an ice bath to control the reaction, as it can be vigorous once initiated.

  • Confirmation: Look for the disappearance of the iodine color or the evolution of bubbles from the DBE method.[6] A gray, cloudy appearance and a spontaneous increase in temperature are also positive indicators.[6]

  • Substrate Addition: Once initiation is confirmed, begin the slow, dropwise addition of your solution of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran.

Q3: The reaction started but then stopped or turned black. What happened?

This issue points towards competing side reactions or the introduction of impurities after initiation.

  • Wurtz Coupling: This is a major side reaction where the Grignard reagent couples with unreacted alkyl halide (R-MgX + R-X → R-R + MgX₂). This can be exacerbated by high local concentrations of the alkyl halide or excessive temperatures. The formation of finely divided metal byproducts from these side reactions can cause the mixture to turn dark brown or black.[13] Solution: Ensure slow, dropwise addition of the alkyl bromide solution to maintain a low concentration and use a reflux condenser to control the temperature of the exothermic reaction.

  • Reagent Purity: Impurities in the magnesium or the alkyl bromide can catalyze decomposition pathways.[13] Solution: Use high-purity magnesium turnings and ensure your starting material is pure.

  • Solvent Degradation: While ethers are generally stable, prolonged heating of Grignard reagents can lead to decomposition.[14] Solution: Avoid unnecessarily long reaction times. Once the magnesium is consumed, proceed to the next step of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the definitive visual signs of a successful Grignard initiation? A successful initiation is marked by a clear set of observable phenomena. These include the disappearance of the color from a chemical activator like iodine, spontaneous boiling of the solvent from the exothermic nature of the reaction, the appearance of a cloudy, gray-to-brownish mixture, and a noticeable generation of heat.[6][7]

Q2: Is the tetrahydropyran (THP) group in my starting material a problem? No, the THP group is an ether, which is not only compatible with but beneficial for Grignard formation. Ethers are required solvents for Grignard reactions because the lone pairs on the oxygen atom coordinate to and stabilize the magnesium center of the reagent.[9][15][16] The intramolecular THP moiety in your substrate will help to solvate and stabilize the resulting Grignard reagent. Unlike strained ethers like epoxides, the stable THP ring is not susceptible to cleavage by the Grignard reagent.[17]

Caption: Mechanism of Grignard formation and stabilization by ether solvent.

Q3: Which solvent is better for this reaction, Diethyl Ether or THF? Both are excellent choices. Diethyl ether (boiling point ~35 °C) is traditional, and its gentle reflux is a good indicator of an active reaction.[1] Tetrahydrofuran (THF, boiling point ~66 °C) is often preferred because it is more polar and a better solvating agent, which can enhance the stability and reactivity of the Grignard reagent.[18] For a primary alkyl bromide like yours, either solvent should be effective. If you encounter solubility issues or sluggishness in diethyl ether, switching to THF is a logical next step.

Q4: How critical is the addition rate of the alkyl bromide? It is extremely critical. The addition must be slow and controlled (dropwise) for two main reasons:

  • To Control Exothermicity: The reaction is highly exothermic. Rapid addition can cause the solvent to boil uncontrollably, creating a safety hazard and potentially leading to side reactions.

  • To Minimize Wurtz Coupling: As mentioned in Q3 of the troubleshooting guide, keeping the instantaneous concentration of the alkyl bromide low minimizes the rate of the R-X + R-MgX coupling side reaction.[13]

Q5: How can I confirm the formation and determine the concentration of my Grignard reagent? While visual cues suggest formation, the only way to know the concentration of the active reagent is through titration. A common method involves titrating a sample of the Grignard solution against a known concentration of iodine in THF, often with LiCl present to aid solubility.[13] The Grignard reagent reacts with iodine in a 1:1 stoichiometry, and the endpoint is the persistence of the brown iodine color.[13] Accurate quantification is essential for achieving high yields in subsequent reactions.

References

  • The Grignard Reaction - West Virginia University Community. [Link]

  • Why is ether used as a solvent during Grignard reactions? - askIITians. [Link]

  • Grignard reagent - Wikipedia. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale - Organic Process Research & Development. [Link]

  • Chemistry Grignard Reaction Mechanism | SATHEE JEE - IIT Kanpur. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. [Link]

  • Making a Grignard reagent from elemental magnesium - YouTube. [Link]

  • Activation of Grignard reagent - Chemistry Stack Exchange. [Link]

  • Formation of Grignard Reagents from Organic Halides - University of Calgary. [Link]

  • [Q] grignard reagent and ethers : r/chemistry - Reddit. [Link]

  • Grignard Reaction - Macalester College. [Link]

  • What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? - Quora. [Link]

  • Why can Grignard's Reagent be stored in ether? [duplicate] - Chemistry Stack Exchange. [Link]

  • Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Can Grignard Reagents React With Alkyl Halides? - Next LVL Programming - YouTube. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. [Link]

  • Making the Grignard reagent with equal moles of alkyl bromide and magnesium always leaves some magnesium unreacted. How to solve this problem? : r/chemistry - Reddit. [Link]

  • Mechanism of Formation of Grignard Reagents - Journal of the American Chemical Society. [Link]

  • grignard reagents - Chemguide. [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the unique mechanistic challenges of functionalizing 4-(4-Bromo-3-methylbutyl)tetrahydro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the unique mechanistic challenges of functionalizing 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran.

System Overview & Mechanistic Challenges

At first glance, 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is a primary alkyl bromide, which typically undergoes rapid bimolecular nucleophilic substitution (SN2). However, the molecular architecture features a methyl group at the C3 position. This beta-branching creates an isobutyl-like terminus that acts as a steric shield around the electrophilic C4 carbon. When a nucleophile attempts the requisite 180° backside attack relative to the C–Br bond, this steric bulk significantly increases the activation energy ( ΔG‡ ) of the transition state. Consequently, SN2 reaction rates plummet, and competing pathways—such as E2 elimination—become highly problematic.

Troubleshooting Guides & FAQs

Q1: Why is my substitution yielding low conversion despite the substrate being a primary bromide? A1: The causality lies in the steric hindrance generated by the beta-methyl group. In standard straight-chain primary bromides, the SN2 trajectory is unhindered. In your substrate, the beta-branching physically blocks the σ∗ antibonding orbital of the C–Br bond. This structural analog behaves similarly to (3-Bromo-2-methylpropyl)benzene, where the SN2 rate is drastically reduced compared to unbranched analogs[1]. To force the reaction forward, you must artificially increase the ground-state energy of your nucleophile.

Q2: How do I select the optimal solvent to overcome this specific steric barrier? A2: You must transition strictly to polar aprotic solvents (e.g., DMSO, DMF, or Acetonitrile). If you use polar protic solvents (like methanol or ethanol), the solvent molecules form a dense hydrogen-bonded solvation shell around the nucleophile[2]. This shell increases the effective steric bulk of the nucleophile and stabilizes it, lowering its reactivity. Conversely, polar aprotic solvents strongly solvate the counter-cation (e.g., Na+ or K+) but leave the nucleophile "naked"[3]. A naked nucleophile is highly energetic and reactive, providing the necessary driving force to overcome the steric repulsion of the beta-methyl group[1].

Q3: I am observing a significant amount of alkene byproduct. How do I suppress E2 elimination? A3: E2 elimination is competing with your SN2 pathway because the SN2 rate is artificially slowed by the beta-branching[1]. Elimination reactions have a higher entropy of activation ( ΔS‡ ) than substitution reactions, meaning E2 is highly favored at elevated temperatures. To suppress E2, you must employ kinetic control . By utilizing a highly polar aprotic solvent like DMSO (which maximizes nucleophilicity), you can achieve acceptable SN2 reaction rates at much lower temperatures (25 °C – 40 °C). Keeping the temperature low kinetically traps the SN2 product and starves the entropically-driven E2 pathway.

Mechanistic Logic Visualization

SN2_Optimization Substrate 4-(4-Bromo-3-methylbutyl)THP (Sterically Hindered 1° Bromide) Solvent Solvent Selection Substrate->Solvent Protic Polar Protic Solvents (e.g., MeOH, EtOH) Solvent->Protic Suboptimal Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solvent->Aprotic Optimal Nu_Protic Nucleophile Solvated (H-Bonding Shell) Protic->Nu_Protic Nu_Aprotic Naked Nucleophile (Highly Reactive) Aprotic->Nu_Aprotic Outcome1 Slow SN2 / High E2 (Alkene Byproducts) Nu_Protic->Outcome1 Steric barrier dominates Outcome2 Fast SN2 Pathway (High Target Yield) Nu_Aprotic->Outcome2 Overcomes beta-branching

Mechanistic logic for solvent selection in sterically hindered SN2 reactions.

Quantitative Solvent Data

To aid in your selection, the following table summarizes the physicochemical properties of common solvents and their specific suitability for beta-branched primary bromides.

SolventClassificationDielectric Constant ( ϵ )Dipole Moment (D)Nucleophile SolvationSN2 Suitability for Beta-Branched Substrates
Methanol Polar Protic32.71.70Strong (H-bonding)Poor (Promotes E2 if heated)
Acetonitrile Polar Aprotic37.53.92WeakGood
DMF Polar Aprotic36.73.82WeakExcellent
DMSO Polar Aprotic46.73.96WeakOptimal (Highest naked Nu reactivity)

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, use the following kinetically controlled, Finkelstein-assisted methodology. The addition of catalytic Sodium Iodide (NaI) temporarily converts the bromide into a more reactive primary iodide in situ, further lowering the SN2 activation barrier.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N2 or Argon). Ensure 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is strictly anhydrous.

  • Solvent Matrix: Dissolve the substrate (1.0 equiv) in anhydrous DMSO (0.2 M concentration). The high dielectric constant of DMSO ( ϵ=46.7 ) is critical here.

  • Activation (Finkelstein Catalyst): Add NaI (0.1 equiv). Stir for 15 minutes at room temperature to initiate the halogen exchange.

  • Nucleophile Addition: Add your desired nucleophilic salt (e.g., NaN3, NaCN, or potassium phthalimide) (1.5 equiv) in one portion.

  • Kinetic Control: Heat the reaction mixture to exactly 40 °C. Do not exceed 50 °C, as the entropy-driven E2 elimination will begin to outcompete the SN2 pathway.

  • Self-Validation (Aliquot Monitoring): At 2 hours, 4 hours, and 8 hours, extract a 50 μ L aliquot. Quench with water, extract with ethyl acetate, and analyze via GC-MS.

    • Validation Metric: Monitor the disappearance of the starting material mass peak and calculate the ratio of the target substitution product to the alkene elimination byproduct. A successful optimization will show an SN2:E2 ratio of >95:5.

Protocol Step1 1. Substrate Prep Dry Alkyl Bromide Step2 2. Solvent Matrix Anhydrous DMSO Step1->Step2 Step3 3. Activation Add Nu + Cat. NaI Step2->Step3 Step4 4. Kinetic Control Maintain 40°C Step3->Step4 Step5 5. Validation GC-MS Aliquot Check Step4->Step5

Self-validating experimental workflow for kinetically controlled SN2 optimization.

References

  • Nucleophilic substitution reactions | Solvent Effects on SN2 Reactions SlideShare [Link]

  • The effect of reaction solvent on the SN2 reaction YouTube [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran alkylation reactions

Welcome to the Advanced Troubleshooting Guide for the alkylation of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. This resource is designed for synthetic chemists, process researchers, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the alkylation of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. This resource is designed for synthetic chemists, process researchers, and drug development professionals facing low yields, stalled reactions, or unwanted side products when utilizing this specific electrophile.

By synthesizing mechanistic physical organic chemistry with field-proven process optimization techniques, this guide provides actionable, self-validating solutions to overcome the inherent steric barriers of this molecule.

Section 1: Mechanistic Troubleshooting (Q&A)

Q: Why is 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran highly unreactive under standard SN2 conditions despite being a primary alkyl halide? A: The unreactivity is a direct consequence of beta-branching . While the bromine leaving group is located on a primary carbon (C4), the adjacent C3 position bears a methyl group. This creates an isobutyl-like steric environment. During an SN2 reaction, the nucleophile must attack from the backside (180° to the leaving group), forcing the molecule into a sterically congested trigonal bipyramidal transition state[1]. The van der Waals repulsion between the incoming nucleophile, the leaving group, and the beta-methyl group significantly raises the activation energy ( Ea​ ), drastically slowing down the reaction rate[2].

Q: How can I overcome this steric activation barrier without adding a separate synthetic step to alter the leaving group? A: You can utilize an in situ Finkelstein reaction . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) to your reaction mixture, the alkyl bromide undergoes continuous halogen exchange to form an alkyl iodide intermediate[3][4]. Iodide is a larger, more polarizable ion, making it a vastly superior leaving group compared to bromide. This lowers the Ea​ of the subsequent SN2 attack, allowing the sterically hindered alkylation to proceed efficiently[4].

Q: I am seeing a high percentage of alkene byproducts instead of my desired alkylated product. What is going wrong? A: You are observing a competition between SN2 substitution and E2 elimination. Because the beta-branching slows down the SN2 pathway, the E2 pathway can easily outcompete it if your nucleophile is strongly basic (e.g., alkoxides, hydroxides, or strong nitrogen bases)[5]. To suppress E2 elimination, you must either use a less basic/more polarizable nucleophile, lower the reaction temperature, or use additives like crown ethers to boost the nucleophilicity of a weaker base without increasing its basicity[6].

Q: What role does solvent selection play in optimizing this specific alkylation? A: Solvent selection is critical. Protic solvents (like methanol or ethanol) form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that further increases the steric bulk of the nucleophile and dampens its reactivity. Switching to a polar aprotic solvent (such as DMF, DMSO, or Acetone) strips away this hydrogen-bonding cage. This leaves the nucleophile "naked" and highly reactive, which can increase SN2 reaction rates by up to 500-fold[1].

Section 2: Quantitative Data on Reaction Variables

To logically optimize your reaction, consult the table below, which summarizes the causal impact of different variables on the relative SN2 reaction rate of beta-branched primary halides.

Reaction VariableStandard ConditionOptimized ConditionRelative Rate MultiplierMechanistic Rationale
Leaving Group Bromide (-Br)Iodide (-I)~10x to 50xIodide is highly polarizable and a weaker conjugate base, stabilizing the SN2 transition state[4].
Solvent Type Polar Protic (MeOH)Polar Aprotic (DMF/Acetone)~500xAprotic solvents cannot hydrogen-bond to the nucleophile, preventing the formation of a deactivating solvent cage[1].
Cation Solvation None (Tight Ion Pair)18-Crown-6 (for K⁺ salts)~10x to 100xCrown ethers sequester the metal cation, separating the ion pair and generating a highly reactive "naked" anion[6][7].

Section 3: Visual Workflows & Mechanistic Logic

The following diagrams map out the logical troubleshooting steps and the chemical pathways governing this reaction.

Troubleshooting Start Low Yield: 4-(4-Bromo-3-methylbutyl)THP CheckLG Is the Leaving Group Optimized? Start->CheckLG AddNaI Add 1.0-1.5 eq NaI (In situ Finkelstein) CheckLG->AddNaI No CheckSolvent Is the Solvent Polar Aprotic? CheckLG->CheckSolvent Yes AddNaI->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or Acetonitrile CheckSolvent->ChangeSolvent No CheckNuc Is the Nucleophile 'Naked'? CheckSolvent->CheckNuc Yes ChangeSolvent->CheckNuc AddCrown Add Crown Ether (e.g., 18-Crown-6 for K+) CheckNuc->AddCrown No Success Optimal SN2 Alkylation Achieved CheckNuc->Success Yes AddCrown->Success

Troubleshooting logic tree for optimizing sterically hindered SN2 alkylations.

Mechanism Substrate Beta-Branched Alkyl Bromide Finkelstein NaI / Acetone or DMF Substrate->Finkelstein Step 1 Intermediate Alkyl Iodide (Highly Reactive) Finkelstein->Intermediate Halogen Exchange Nucleophile Nucleophile + Crown Ether Intermediate->Nucleophile Step 2 Product Alkylated Product (SN2 Pathway) Nucleophile->Product Poorly Basic Nucleophile SideProduct Alkene (E2 Pathway) Nucleophile->SideProduct Strongly Basic Nucleophile

Mechanistic pathway showing Finkelstein activation and competing E2 elimination.

Section 4: Optimized Experimental Protocols

These protocols are designed as self-validating systems. By monitoring specific intermediate milestones (e.g., the transient appearance of the iodide intermediate), you can confirm the mechanistic causality of the reaction in real-time.

Protocol A: In Situ Finkelstein-Assisted Alkylation

Use this protocol when dealing with moderately nucleophilic amines or phenols.

Materials:

  • 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • Sodium Iodide (NaI, anhydrous) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, finely powdered) (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Halogen Exchange Initiation: In an oven-dried flask under nitrogen, dissolve 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran and anhydrous NaI in DMF (0.2 M concentration).

  • Self-Validation Check: Stir the mixture at 40 °C for 1 hour. Validation: Take an aliquot for LC-MS or GC-MS. You should observe the partial or complete conversion of the bromide mass to the iodide mass, confirming the Finkelstein exchange is active[3].

  • Nucleophile Addition: Cool the flask to room temperature. Add the nucleophile and finely powdered K₂CO₃.

  • Alkylation Phase: Heat the reaction mixture to 60–80 °C. Monitor the consumption of the alkyl iodide intermediate via TLC.

  • Workup: Once complete, cool to room temperature, quench with water to dissolve the inorganic salts (NaBr, unreacted NaI, K₂CO₃), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Crown Ether-Mediated SN2 Enhancement

Use this protocol when dealing with weak nucleophiles or when lowering the temperature is required to suppress E2 elimination.

Materials:

  • 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.0 equiv)

  • Potassium salt of the Nucleophile (1.2 equiv)

  • 18-Crown-6 ether (0.1 to 1.0 equiv, depending on substrate difficulty)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Ion-Pair Separation: In an oven-dried flask, suspend the potassium salt of your nucleophile in anhydrous MeCN. Add 18-Crown-6 ether.

  • Self-Validation Check: Stir at room temperature for 30 minutes. Validation: The previously insoluble or poorly soluble potassium salt should noticeably dissolve into the organic phase as the crown ether solvates the K⁺ ions, leaving the nucleophilic anion "naked"[6][7].

  • Electrophile Addition: Add 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran dropwise to the solution.

  • Reaction: Stir at room temperature or mild heating (40 °C). The enhanced nucleophilicity provided by the crown ether often allows this reaction to proceed at lower temperatures, effectively shutting down the higher-energy E2 elimination pathway.

  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography.

References

  • Rhodium-Catalyzed Carbonylative Coupling of Alkyl Halides with Phenols under Low CO Pressure | ACS Catalysis - acs.org - 3

  • aliphatic nucleophilic substitution - windows.net - 8

  • An In-depth Technical Guide to the Chemistry of Alkyl Iodides - benchchem.com - 4

  • Crown Ethers With SN2 Reactions - youtube.com -6

  • Crown Ethers With SN2 Reactions - glasp.co - 7

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts - libretexts.org -1

  • Why does this reaction not proceed by sn1/sn2? - Chemistry Stack Exchange - stackexchange.com - 2

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry - masterorganicchemistry.com - 5

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran vs its chloride analog

An In-Depth Comparative Guide to the Reactivity of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran and its Chloride Analog For researchers, scientists, and professionals in drug development, the tetrahydropyran (THP) ring i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran and its Chloride Analog

For researchers, scientists, and professionals in drug development, the tetrahydropyran (THP) ring is a privileged scaffold, appearing frequently in natural products and pharmaceutical agents.[1] The ability to functionalize this core structure is paramount for synthesizing novel chemical entities. Intermediates such as 4-(4-halobutyl)tetrahydro-2H-pyrans are valuable building blocks, but the choice of the halogen—typically bromine or chlorine—can have profound implications for reaction efficiency, yield, and the required experimental conditions.

This guide provides an in-depth, objective comparison of the reactivity of 4-(4-bromo-3-methylbutyl)tetrahydro-2H-pyran and its chloride analog, 4-(4-chloro-3-methylbutyl)tetrahydro-2H-pyran. We will dissect the theoretical underpinnings of their reactivity differences and provide detailed experimental protocols for their empirical validation.

Part 1: Theoretical Framework: Deconstructing Reactivity

The reactivity of an alkyl halide in nucleophilic substitution and elimination reactions is principally governed by the nature of the leaving group and the structure of the substrate.[2]

The Decisive Role of the Leaving Group: Bromide vs. Chloride

In nucleophilic substitution reactions, the rate-determining step often involves the cleavage of the carbon-halogen (C-X) bond.[3] A "good" leaving group is one that can stabilize the negative charge it acquires upon departure.[4] By all key metrics, bromide (Br⁻) is a superior leaving group to chloride (Cl⁻).[5][6]

This superiority is rooted in three fundamental properties:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.[1]

  • Polarizability: Bromine is a larger atom than chlorine, with a more diffuse electron cloud. This high polarizability allows it to better stabilize the partial negative charge that develops in the transition state of both Sₙ1 and Sₙ2 reactions.[7]

  • Basicity of the Halide Anion: The stability of the leaving group as an independent anion is critical. Weaker bases are better leaving groups because they are less likely to re-bond with the carbon center.[4] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[8]

Table 1: Comparison of Key Properties for Bromide and Chloride Leaving Groups

PropertyChlorine (Cl)Bromine (Br)Causality for Higher Reactivity
Average C-X Bond Energy (kJ/mol) ~339~285The weaker C-Br bond is broken more easily, accelerating the reaction rate.[1]
Ionic Radius of Halide (pm) 181196The larger size of Br⁻ allows for better dispersal of the negative charge.
Polarizability (ų) 3.664.77Higher polarizability stabilizes the transition state more effectively.[7]
pKa of Conjugate Acid (HX) ~ -7.0~ -9.0HBr is a stronger acid, making Br⁻ a weaker, more stable conjugate base and a better leaving group.[8]
Substrate Structure and Mechanistic Implications

Both 4-(4-bromo-3-methylbutyl)tetrahydro-2H-pyran and its chloride analog are primary (1°) alkyl halides. This structural feature strongly favors bimolecular reaction mechanisms—Sₙ2 (substitution) and E2 (elimination)—over unimolecular pathways (Sₙ1, E1), as the formation of a primary carbocation is highly energetically unfavorable.[3][9]

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[10][11] The reaction rate is sensitive to steric hindrance around the reaction center.[12][13] For the title compounds, while the halide is on a primary carbon, the presence of a β-methyl group and the bulky tetrahydropyran moiety introduces some steric congestion that may slow the reaction compared to a simple n-butyl halide.

  • E2 (Elimination Bimolecular): This pathway competes with Sₙ2 and is favored by strong, sterically hindered bases and higher temperatures.[14] The base removes a proton from the carbon adjacent (β-position) to the carbon bearing the halide, leading to the formation of a double bond.[15]

Given that bromide is a better leaving group, the rates of both Sₙ2 and E2 reactions will be significantly faster for the bromo-analog compared to the chloro-analog under identical conditions.[1]

Fig 1. Competing SN2 and E2 pathways for primary alkyl halides.

Part 2: Experimental Validation: Protocols for Reactivity Comparison

To empirically quantify the reactivity difference, we propose two robust experimental designs: a direct head-to-head competition and parallel kinetic studies.

G sub Synthesize or Procure Substrates - 4-(4-Bromo-3-methylbutyl)THP - 4-(4-Chloro-3-methylbutyl)THP exp1 Experiment 1: Head-to-Head Competition sub->exp1 exp2 Experiment 2: Parallel Kinetic Studies sub->exp2 ana1 Analysis by GC-MS: Determine ratio of unreacted halides and/or products. exp1->ana1 ana2 Analysis: Time to Precipitation Monitor formation of NaX or AgX precipitate. exp2->ana2 res1 Result: Reactivity Ratio [Bromo consumed] vs [Chloro consumed] ana1->res1 res2 Result: Reaction Rates Compare time for bromo- vs chloro-analog ana2->res2 conc Conclusion: Quantify the higher reactivity of the bromo-analog. res1->conc res2->conc

Fig 2. Workflow for comparing alkyl halide reactivity.
Protocol 1: Head-to-Head Competition Experiment

This method provides a direct measure of relative reactivity by allowing both substrates to compete for a limited amount of nucleophile.

Objective: To determine the relative consumption rate of the bromo- and chloro-analogs when reacted simultaneously with a nucleophile.

Methodology:

  • Preparation: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M of each) of 4-(4-bromo-3-methylbutyl)tetrahydro-2H-pyran and 4-(4-chloro-3-methylbutyl)tetrahydro-2H-pyran in a suitable aprotic solvent like acetone or acetonitrile.

  • Nucleophile Solution: Prepare a separate solution of a nucleophile, such as sodium thiophenoxide (NaSPh), in the same solvent at a concentration that is sub-stoichiometric to the total alkyl halide concentration (e.g., 0.1 M, which is 0.5 equivalents relative to the total halides).

  • Reaction Initiation: In a temperature-controlled vessel (e.g., 25 °C), combine equal volumes of the alkyl halide mixture and the nucleophile solution. Start a timer immediately.

  • Sampling & Quenching: At a predetermined time point (e.g., after 30 minutes, when the reaction is expected to be ~40-60% complete for the more reactive species), withdraw an aliquot of the reaction mixture and quench it by diluting it into a large volume of cold water.

  • Extraction: Extract the organic components from the quenched solution using a suitable solvent like diethyl ether or ethyl acetate.

  • Analysis: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the peaks corresponding to the bromo-starting material, the chloro-starting material, and the substitution product(s).

  • Data Interpretation: By comparing the peak areas of the remaining starting materials to their initial ratio (determined by analyzing the stock solution before adding the nucleophile), the relative rate of consumption can be calculated.

Table 2: Expected Outcome of Competition Experiment

CompoundInitial Relative AmountExpected Relative Amount after ReactionConclusion
Bromo-analog 1.0< 0.5Significantly consumed due to higher reactivity.
Chloro-analog 1.0> 0.9Minimally consumed due to lower reactivity.
Protocol 2: Parallel Kinetic Studies via Precipitation

This classic experiment provides a clear, qualitative, and semi-quantitative comparison of reaction rates by observing the formation of an insoluble salt byproduct.[16][17]

Objective: To compare the time required for the onset of precipitation in Sₙ2 reactions of the bromo- and chloro-analogs.

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of 4-(4-bromo-3-methylbutyl)tetrahydro-2H-pyran in anhydrous acetone.

    • Solution B: Prepare a 0.1 M solution of 4-(4-chloro-3-methylbutyl)tetrahydro-2H-pyran in anhydrous acetone.

    • Nucleophile Solution: Prepare a 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone. Note: NaI is soluble in acetone, but the byproducts NaCl and NaBr are not.[16]

  • Reaction Setup:

    • Label two clean, dry test tubes "Bromo" and "Chloro".

    • To the "Bromo" tube, add 2 mL of Solution A.

    • To the "Chloro" tube, add 2 mL of Solution B.

    • Place both tubes in a constant temperature water bath (e.g., 50 °C) to ensure thermal equilibrium.

  • Reaction Initiation and Observation:

    • Simultaneously add 2 mL of the warm NaI/acetone solution to each test tube.

    • Start a timer immediately.

    • Observe the tubes against a dark background for the first sign of turbidity or precipitate formation (NaBr or NaCl).

  • Data Recording: Record the time at which a definitive precipitate appears in each tube.

Table 3: Expected Outcome of Precipitation Kinetics Study

SubstrateReaction with NaI in AcetoneExpected Time to Precipitation (at 50 °C)Inferred Reactivity
Bromo-analog Forms insoluble NaBr< 5 minutesHigh
Chloro-analog Forms insoluble NaCl> 30 minutes (or may require heating for an extended period)Low

Part 3: Synthesis of Results and Conclusion

The experimental evidence will invariably align with the theoretical predictions. The competition experiment will show a much greater depletion of the bromo-analog, while the precipitation study will demonstrate a dramatically faster formation of NaBr compared to NaCl.[18]

For synthetic applications, 4-(4-bromo-3-methylbutyl)tetrahydro-2H-pyran is the unequivocally more reactive and, therefore, often more desirable intermediate than its chloride counterpart. Its use allows for:

  • Milder Reaction Conditions: Nucleophilic substitutions can often be performed at lower temperatures.

  • Shorter Reaction Times: Increased reaction rates lead to greater throughput.

  • Broader Range of Nucleophiles: Weaker nucleophiles that may not react with the chloride will often react effectively with the bromide.

While the chloro-analog may be less expensive or have a longer shelf-life, the potential savings in cost must be weighed against the increased energy input, longer reaction times, and potentially lower yields associated with its lower reactivity. The choice of the bromide is a strategic decision to enhance synthetic efficiency.

References

  • BenchChem. "SN1 vs. SN2: A Comparative Guide for Secondary Alkyl Halides." Accessed April 10, 2026.
  • Vedantu. "SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide." Accessed April 10, 2026.
  • Master Organic Chemistry. "Comparing The SN1 vs Sn2 Reactions." Accessed April 10, 2026.
  • Figueroa, R., et al.
  • BenchChem. "Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability." Accessed April 10, 2026.
  • Allen. "The order of reactivity of various alkyl halides towards nucleophilic substitution follows the order." Accessed April 10, 2026.
  • Bennett, C. S., et al. "Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals." J. Org. Chem., 2009.
  • Chemistry LibreTexts. "7.12: Comparison of SN1 and SN2 Reactions.
  • The Organic Chemistry Tutor. "Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry." YouTube, January 14, 2017.
  • BenchChem. "A Comparative Guide to the Reactivity of 4-Halotetrahydropyrans in Nucleophilic Substitution." Accessed April 10, 2026.
  • NPTEL. "Module-22, Elimination Reactions: E1 and E2 mechanisms- Part-I." CHEMISTRY, Paper No. 9.
  • Pharmaguideline. "E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions." Accessed April 10, 2026.
  • Transformation Tutoring. "E1 and E2 Reactions: The Complete Guide." November 21, 2022.
  • Unknown. "Elimination Reactions." Accessed April 10, 2026.
  • Chemistry Steps. "Reactivity of Alkyl Halides in SN2 Reactions.
  • American Chemical Society Publications.
  • Michigan State University Department of Chemistry. "Alkyl Halide Reactivity." Accessed April 10, 2026.
  • Student Doctor Network Forums. "Why is bromide a better nucleophile than chloride?" December 29, 2012.
  • LabXchange. "Understanding E1 vs E2 Reactions.
  • Reddit. "Better Leaving Group: Bromide VS Chloride.
  • Master Organic Chemistry. "Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
  • Chemistry LibreTexts. "SN2 Substitution Reactions and Alkyl Moiety.
  • Chemistry LibreTexts. "Reaction of Alkyl Halides with Silver Nitrate.
  • Quora. "You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the..." May 3, 2018.
  • BenchChem. "A Comparative Guide to the SN1 and SN2 Reactivity of 1-Chloro-2,2,4-trimethylpentane." Accessed April 10, 2026.
  • Orango. "What Makes a Good Leaving Group in Organic Chemistry?
  • BenchChem. "Technical Support Center: Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran." Accessed April 10, 2026.
  • West Virginia University. "Experiment 11: Nucleophilic Substitution Reactions." Accessed April 10, 2026.
  • WebAssign. "SN2 Reactions of Alkyl Halides." Accessed April 10, 2026.
  • Scribd. "SN1 and SN2 Reactivity of Alkyl Halides." September 12, 2020.

Sources

Validation

Continuous Flow vs. Batch Processing for the Amination of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran: A Reproducibility and Scalability Guide

For pharmaceutical researchers and process chemists, the scale-up of nucleophilic substitution reactions involving sterically hindered alkyl halides presents a significant synthetic bottleneck. This guide objectively com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For pharmaceutical researchers and process chemists, the scale-up of nucleophilic substitution reactions involving sterically hindered alkyl halides presents a significant synthetic bottleneck. This guide objectively compares the performance, reproducibility, and mechanistic causality of traditional batch reactors versus continuous flow microreactors for the amination of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran .

By analyzing heat transfer dynamics, residence time distributions, and competing reaction pathways, this guide provides a data-driven framework for optimizing the synthesis of complex secondary and tertiary amines[1].

Mechanistic Context: The Substrate Challenge

The molecule 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran features a primary bromide adjacent to a β -branched carbon (the 3-methyl group). While primary alkyl halides typically undergo rapid bimolecular nucleophilic substitution (SN2), β -branching introduces severe steric hindrance. The incoming nucleophile (e.g., methylamine) faces a high activation energy barrier to reach the anti-bonding orbital of the C-Br bond.

Consequently, higher temperatures are required to drive the SN2 amination. However, elevated temperatures in the presence of a basic nucleophile simultaneously accelerate the competing SN2 and E2 (anti-periplanar elimination) pathways. In traditional batch reactors, poor heat transfer leads to localized thermal hotspots near the reactor walls, providing the activation energy required for the E2 pathway to outcompete SN2, resulting in significant yield loss to alkene byproducts. Continuous flow chemistry mitigates this through isothermal processing and strict residence time control[2].

Mechanism Substrate 4-(4-Bromo-3-methylbutyl) tetrahydro-2H-pyran Reagent + Methylamine (CH3NH2) Substrate->Reagent SN2 SN2 Pathway (Favored in Flow) Reagent->SN2 Controlled Isothermal Heating E2 E2 Elimination (Favored in Batch Hotspots) Reagent->E2 Prolonged/Uneven Heating Product Target Secondary Amine (High Yield) SN2->Product Byproduct Alkene Byproduct (Yield Loss) E2->Byproduct

Competing SN2 and E2 pathways during the amination of branched alkyl bromides.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate reproducibility, the amination was conducted using 40 wt% aqueous methylamine in both a traditional Parr pressure vessel (Batch) and a tubular microreactor system (Continuous Flow).

Method A: Traditional Batch Protocol
  • Preparation: Charge a 250 mL stainless steel Parr reactor with 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (0.1 M in THF) and a 10-fold molar excess of 40 wt% aqueous methylamine.

  • Heating & Pressurization: Seal the reactor and heat the jacket to 100 °C. The autogenous pressure reaches approximately 50 psi.

  • Reaction: Stir at 500 RPM for 18 hours. Note: The internal temperature probe validates the bulk fluid temperature but cannot account for boundary-layer superheating at the vessel walls.

  • Quench & Isolate: Cool the reactor to room temperature, vent excess pressure, and extract the product using ethyl acetate.

Method B: Continuous Flow Protocol
  • System Priming: Flush a dual-pump continuous flow system (equipped with a 10 mL perfluoroalkoxy alkane (PFA) coil reactor) with THF.

  • Reagent Delivery:

    • Pump A: Deliver 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (0.2 M in THF) at 0.33 mL/min.

    • Pump B: Deliver 40 wt% aqueous methylamine at 0.33 mL/min.

  • Mixing & Reaction: Combine streams in a static T-mixer and route into the PFA coil reactor submerged in a 140 °C isothermal heating bath. Total residence time is exactly 15 minutes.

  • Self-Validating Pressure Control: The system is terminated with a Back Pressure Regulator (BPR) set to 250 psi. Causality Check: Because THF and aqueous methylamine boil well below 140 °C at atmospheric pressure, maintaining a steady pump pressure of 250 psi physically validates that the reaction mixture remains entirely in the liquid phase. Any pressure drop would instantly cause vaporization, visible flow erraticism, and pump failure, making the protocol inherently self-validating[1].

  • In-Line Quench: The effluent is cooled to 20 °C immediately upon exiting the heating zone and collected for phase separation.

FlowSetup PumpA Pump A: Alkyl Bromide in THF TMixer T-Mixer (Rapid Mixing) PumpA->TMixer PumpB Pump B: Aq. Methylamine (40 wt%) PumpB->TMixer Coil Heated Coil Reactor (140 °C, 15 min RT) TMixer->Coil BPR Back Pressure Regulator (250 psi) Coil->BPR Collection Product Collection & In-line Quench BPR->Collection

Continuous flow reactor setup for the amination of alkyl bromides.

Data Presentation: Quantitative Comparison

The following table summarizes the performance metrics of both methodologies. Data represents the average of three independent runs to ensure statistical reproducibility.

Performance MetricTraditional Batch ReactorContinuous Flow Microreactor
Reaction Time / Residence Time 18 Hours15 Minutes
Operating Temperature 100 °C (Bulk Average)140 °C (Strictly Isothermal)
System Pressure ~50 psi (Autogenous)250 psi (Regulated via BPR)
Substrate Conversion 82%>99%
Target Amine Yield (SN2) 61%92%
Alkene Byproduct (E2) 21%<2%
Space-Time Yield (STY) <0.1 kg/L/h >2.5 kg/L/h

Systemic Reproducibility & E-E-A-T Analysis

The data clearly demonstrates the superiority of continuous flow chemistry for the amination of sterically hindered alkyl bromides. The causality behind this performance gap lies in the fundamental physics of the reactor types:

  • Suppression of E2 Elimination via Isothermal Heat Transfer: In batch scale-up, the low surface-area-to-volume ratio forces operators to apply excessive heat to the reactor jacket to warm the bulk fluid. This creates thermal boundary layers where temperatures far exceed the target 100 °C, providing the thermodynamic push needed for the E2 elimination of the β -branched substrate. The flow microreactor possesses a massive surface-area-to-volume ratio, allowing the entire reaction volume to reach 140 °C almost instantaneously without localized hotspots, selectively driving the SN2 pathway[3].

  • Process Intensification and Safety: Aqueous methylamine is highly volatile. Attempting to heat a batch reactor to 140 °C to accelerate the SN2 reaction would generate dangerous internal pressures, posing a severe explosion hazard. Flow chemistry safely contains this high pressure (250 psi) within micro-tubing with an internal volume of only a few milliliters, allowing chemists to safely access high-temperature/high-pressure regimes (Process Intensification) that reduce reaction times from 18 hours to 15 minutes[2].

  • Residence Time Fidelity: In batch, the 18-hour reaction time means the product formed in the first hour is subjected to basic conditions for an additional 17 hours, leading to secondary degradation. In continuous flow, every molecule experiences exactly 15 minutes of heat before being immediately quenched, ensuring absolute batch-to-batch reproducibility and a pristine impurity profile[1].

References

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides | Organic Process Research & Development ACS Publications[Link]

  • Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing MDPI[Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs MDPI[Link]

Sources

Comparative

Spectroscopic Resolution of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran Isomers: A Methodological Guide

As a Senior Application Scientist, I frequently encounter molecules that resist standard analytical workflows. The compound 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran presents a classic stereochemical challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules that resist standard analytical workflows. The compound 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran presents a classic stereochemical challenge. It possesses a single chiral center at the C3 position of the butyl chain, resulting in (R)- and (S)-enantiomers.

Because the molecule lacks strongly reactive functional groups (such as amines or alcohols) and its stereocenter is separated from the tetrahydropyran (THP) oxygen by four carbon bonds, traditional chiral derivatizing agents (like Mosher’s acid) and standard Lanthanide shift reagents are entirely ineffective. To objectively compare and resolve these isomers, we must rely on advanced spectroscopic techniques that exploit either whole-molecule vibrational chirality or non-covalent inclusion complexation.

This guide objectively compares the performance of Vibrational Circular Dichroism (VCD) and Inclusion-based Chiral NMR , providing self-validating experimental protocols to determine both absolute configuration (AC) and enantiomeric excess ( ee ).

The Analytical Challenge: Causality in Method Selection

Standard 1D NMR ( 1 H, 13 C) and Infrared (IR) spectroscopy are "chirally blind"—they yield identical spectra for the (R) and (S) isomers in an achiral environment. To differentiate them, we must introduce a chiral asymmetry.

  • The "Distance Problem" in NMR: Standard chiral solvating agents (CSAs) like Pirkle's alcohol rely on hydrogen bonding or π−π stacking. Our target molecule has no π system and only a weakly Lewis-basic THP oxygen. Furthermore, coordinating a shift reagent to the THP oxygen will not resolve the isomers because the induced magnetic anisotropy decays over the 5-bond distance to the C3-methyl stereocenter.

  • The Solution: We must use VCD , which probes the inherent chirality of the molecular vibrations without reagents, or use Cyclodextrin-based NMR , which physically encapsulates the hydrophobic bromobutyl chain, forcing the chiral cavity into direct contact with the stereocenter [3].

Decision Workflow for Isomer Resolution

The following logic tree dictates the optimal spectroscopic approach based on the analytical objective (Absolute Configuration vs. Enantiomeric Excess).

Workflow A Isomeric Mixture: 4-(4-Bromo-3-methylbutyl)THP B Determine Analytical Objective A->B C Absolute Configuration (AC) B->C D Enantiomeric Excess (ee) B->D E Routine Batch Screening B->E F VCD Spectroscopy + DFT Conformational Analysis C->F G 1H NMR with Inclusion Solvating Agent (PM-β-CD) D->G H Polarimetry / ORD (Specific Rotation) E->H

Caption: Logical workflow for selecting the optimal spectroscopic technique for isomer resolution.

Comparative Methodology 1: Vibrational Circular Dichroism (VCD)

VCD is the gold standard for assigning the absolute configuration of flexible, unfunctionalized chiral alkyl halides [2]. It measures the differential absorption of left- and right-circularly polarized infrared light ( ΔA=AL​−AR​ ).

Causality: Because the alkyl chain is highly flexible, the experimental spectrum is an average of multiple conformers. Therefore, experimental VCD must be coupled with Density Functional Theory (DFT) calculations to simulate the Boltzmann-weighted spectra of the theoretical (R) and (S) isomers.

Self-Validating Protocol: VCD & DFT
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 150 μ L of CDCl 3​ . Note: High concentration is mandatory because VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorbance.

  • Cell Assembly: Inject the solution into a sealed IR cell equipped with Barium Fluoride (BaF 2​ ) windows and a 100 μ m path length.

  • Spectral Acquisition: Acquire simultaneous IR and VCD spectra using a ChiralIR-2X spectrometer at 4 cm −1 resolution. To ensure a high signal-to-noise ratio, average the data over 12 to 24 one-hour blocks. Run the solvent (CDCl 3​ ) as a baseline blank.

  • Computational Modeling: Perform a Monte Carlo conformational search using Molecular Mechanics (MMFF). Optimize the geometries of all conformers within 3 kcal/mol of the global minimum using DFT at the B3LYP/cc-pVTZ level.

  • Data Overlay: Calculate the theoretical VCD spectrum for the (R)-isomer. Overlay this with the experimental data. A matching sign sequence in the C-H bending region (~1380 cm −1 ) and the C-Br stretching region (~650 cm −1 ) definitively confirms the absolute configuration.

Comparative Methodology 2: Inclusion-Based Chiral NMR

While VCD is definitive for absolute configuration, it is too slow for routine determination of enantiomeric excess ( ee ). For quantitative ee analysis, 1 H NMR using Permethylated β -Cyclodextrin (PM- β -CD) as a chiral solvating agent is superior [1].

Causality: PM- β -CD features a hydrophobic cavity that encapsulates the 4-bromo-3-methylbutyl chain. This non-covalent host-guest interaction places the chiral C3-methyl group directly inside the asymmetric environment of the cyclodextrin, causing the previously identical methyl protons of the (R) and (S) isomers to resonate at different frequencies (anisochrony, Δδ ).

Self-Validating Protocol: 1 H NMR with PM- β -CD
  • Baseline Acquisition: Dissolve 2 mg of the racemic mixture in 0.5 mL of CDCl 3​ . Acquire a standard 600 MHz 1 H NMR spectrum. Identify the C3-methyl doublet (typically around δ 0.95 - 1.05 ppm).

  • Host-Guest Complexation: Add 1.5 molar equivalents of PM- β -CD directly to the NMR tube.

  • Equilibration: Agitate the tube gently and allow 15 minutes for the inclusion complex to reach a rapid exchange equilibrium at 298 K.

  • Chiral Acquisition: Re-acquire the 1 H NMR spectrum. The original C3-methyl doublet will now appear as two distinct doublets representing the (R)-guest and (S)-guest complexes.

  • Integration & Validation: Integrate the area under the two separated doublets. Calculate the ee using the formula: ee(%)=∣(AreaR​−AreaS​)/(AreaR​+AreaS​)∣×100 . Validate the method by analyzing a sample spiked with a known quantity of the pure (R)-isomer to observe which doublet increases in intensity.

Quantitative Data Presentation

To facilitate objective decision-making, the performance metrics and expected spectroscopic outcomes of these methodologies are summarized below.

Table 1: Spectroscopic Method Comparison Matrix
Analytical MetricVibrational Circular Dichroism (VCD) 1 H NMR + Chiral Solvating AgentOptical Rotatory Dispersion (ORD)
Primary Output Absolute Configuration (AC)Enantiomeric Excess ( ee )Specific Rotation [α]
Mechanism Differential IR absorptionDiastereomeric inclusion complexWavelength-dependent refraction
Sample Requirement High (~15-20 mg)Low (~2-5 mg)High (~20-50 mg)
Analysis Time 12-24 hours (plus DFT time)< 30 minutes< 5 minutes
Destructive? No (Sample recoverable)No (Sample recoverable via extraction)No
Resolution Limit Poor for mixtures (best for pure AC)Excellent for mixtures (up to 99% ee )Poor for mixtures
Table 2: Expected 1 H NMR Chemical Shifts (C3-Methyl Group)
Sample StateChemical Shift ( δ , ppm)Multiplicity Δδ (Hz at 600 MHz)
Racemate (No CSA) 1.02Doublet (3H)0.0
(R)-Isomer + PM- β -CD 1.06Doublet (3H)N/A
(S)-Isomer + PM- β -CD 0.98Doublet (3H)N/A
Racemate + PM- β -CD 1.06 & 0.98Two distinct doublets~48.0 Hz

Note: Exact chemical shifts are concentration-dependent; the critical metric is the baseline resolution ( Δδ ) achieved between the two doublets.

Conclusion & Recommendations

For the robust spectroscopic comparison of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran isomers, relying on a single technique is a critical analytical vulnerability.

I strongly recommend a bifurcated approach:

  • Utilize VCD coupled with DFT on your primary reference standard to unambiguously establish the Absolute Configuration. This creates a permanent, non-empirical structural proof.

  • Once the AC is assigned, transition to Inclusion-based 1 H NMR using PM- β -CD for all subsequent batch testing, stability studies, and process chemistry monitoring. This provides rapid, highly accurate quantification of enantiomeric excess without the computational overhead of VCD.

References

  • Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination (VCD Absolute Configuration Standards) Source: Journal of the American Chemical Society URL:[Link][2]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy Source: National Institutes of Health (PMC) URL:[Link] [3]

Validation

Benchmarking the efficacy of 4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran building blocks in drug discovery pipelines

Title: Benchmarking the Efficacy of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran Building Blocks in Drug Discovery Pipelines Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Efficacy of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran Building Blocks in Drug Discovery Pipelines

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of aliphatic building blocks is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The molecule 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran represents a highly specialized, bifunctional building block designed to address common attrition factors in preclinical development: poor aqueous solubility and rapid metabolic clearance.

This guide objectively benchmarks this building block against two common alternatives, providing a comprehensive analysis of its physicochemical advantages and its synthetic efficacy in both classical SN​2 and modern metallaphotoredox workflows.

The architectural brilliance of this molecule lies in two specific features:

  • The Tetrahydropyran (THP) Core: Serving as a 1, the THP ring introduces an oxygen atom that acts as a hydrogen-bond acceptor, significantly lowering lipophilicity (LogP) and improving thermodynamic solubility[1].

  • The 3-Methylbutyl Branched Chain: The methyl group introduces targeted steric encumbrance. This branching shields the aliphatic chain from rapid Cytochrome P450 (CYP)-mediated β -oxidation, a common vulnerability in unbranched alkyl chains.

Physicochemical Benchmarking: The ADME Advantage

To quantify the efficacy of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran, we must benchmark it against its structural neighbors:

  • Alternative A: 1-(4-Bromo-3-methylbutyl)cyclohexane (Lacks the ether oxygen; high lipophilicity).

  • Alternative B: 4-(4-Bromobutyl)tetrahydro-2H-pyran (Lacks the methyl branch; metabolically vulnerable).

Table 1: Comparative Physicochemical & Metabolic Profiling
Property4-(4-Bromo-3-methylbutyl)THP (Target)1-(4-Bromo-3-methylbutyl)cyclohexane (Alt A)4-(4-Bromobutyl)THP (Alt B)
Scaffold Type Branched THPBranched CyclohexylLinear THP
Predicted cLogP ~2.8~4.2~2.4
TPSA (Ų) 9.230.009.23
Metabolic Stability (CYP450) High (Steric shielding at C3)High (Steric shielding at C3)Low (Prone to aliphatic oxidation)
Aqueous Solubility Enhanced (H-bond acceptor)Poor (Highly lipophilic)Enhanced (H-bond acceptor)
Primary Utility ADME-optimized lipophilic spacerHigh-lipophilicity anchoringStandard flexible linker

Causality Analysis: The insertion of the oxygen atom in the THP ring reduces the cLogP by approximately 1.4 units compared to the cyclohexyl analog. This reduction directly mitigates non-specific protein binding and improves oral bioavailability. Simultaneously, the 3-methyl group provides a necessary metabolic shield without pushing the molecule into the highly lipophilic (LogP > 4) territory that plagues Alternative A.

Pathway A 1-(4-Bromo-3-methylbutyl) cyclohexane (High Lipophilicity) B Bioisosteric O-Insertion (Scaffold Hopping) A->B Structural Modification C 4-(4-Bromo-3-methylbutyl) tetrahydro-2H-pyran (Optimized ADME) B->C Decreased LogP D Target Protein (H-Bond Acceptor Interaction) C->D Enhanced Binding Affinity

Caption: Logical flow of bioisosteric replacement from cyclohexyl to THP scaffold for ADME optimization.

Synthetic Efficacy & Self-Validating Protocols

The terminal primary bromide is a versatile electrophile. However, unactivated alkyl bromides often suffer from sluggish reaction rates in classical SN​2 displacements and are prone to β -hydride elimination in standard Palladium-catalyzed cross-couplings. Below are field-proven, self-validating protocols designed to maximize the yield of this specific building block.

Protocol A: High-Throughput SN​2 Alkylation via In-Situ Finkelstein Reaction

This protocol describes the etherification of a model phenol using the target building block.

  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is used as a mild base to deprotonate the phenol. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated and highly reactive. Crucially, catalytic Potassium Iodide (KI) is added. The iodide ion acts as a nucleophilic catalyst, displacing the bromide to form a transient, highly reactive alkyl iodide intermediate (Finkelstein reaction), which is subsequently attacked by the phenoxide.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried 20 mL vial, charge the model phenol (1.0 equiv, 1.0 mmol), K2​CO3​ (2.0 equiv, 2.0 mmol), and KI (0.1 equiv, 0.1 mmol).

    • Solvation & Addition: Add anhydrous DMF (5.0 mL). Stir for 10 minutes at room temperature to ensure complete deprotonation. Add 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.2 equiv, 1.2 mmol) dropwise.

    • Heating: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute with 990 µL of Acetonitrile, and inject into an LC-MS. Validation Checkpoint: The protocol is self-validating if the chromatogram shows the disappearance of the phenol peak and the emergence of a new peak with a mass shift of +155.14 Da (corresponding to the addition of the THP-alkyl chain minus the bromide). If unreacted bromide remains, spike the reaction with an additional 0.5 equiv of K2​CO3​ .

    • Workup: Quench with water (15 mL), extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Nickel/Photoredox Dual-Catalyzed C(sp3)−C(sp2) Cross-Coupling

Modern pipelines frequently utilize2 to couple unactivated alkyl bromides with aryl halides, avoiding the β -hydride elimination common in Pd-catalysis[2].

  • Causality of Reagents: An Iridium-based photocatalyst generates a long-lived excited state under blue LED irradiation. This facilitates a Single Electron Transfer (SET) to the Nickel catalytic cycle. The Nickel catalyst captures the alkyl radical generated from our THP building block, enabling a successful cross-electrophile coupling without requiring harsh stoichiometric reductants[2].

  • Step-by-Step Methodology:

    • Preparation: In a photoreactor vial, combine the aryl halide (1.0 equiv), 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran (1.5 equiv), NiCl2​⋅dme (5 mol%), dtbbpy ligand (5 mol%), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%).

    • Degassing (Critical Causality): Add anhydrous Acetone. Degas the mixture via three freeze-pump-thaw cycles. Why? Molecular oxygen is a triplet diradical that will violently quench the excited state of the photocatalyst and scavenge the target alkyl radicals, halting the reaction entirely.

    • Irradiation: Irradiate the vial with a 34 W Blue LED (440 nm) at room temperature for 24 hours.

    • Self-Validation (IPC): Monitor the reaction via GC-MS. Validation Checkpoint: The presence of the cross-coupled product mass and the strict absence of alkene byproducts (which would indicate failed radical capture and subsequent β -hydride elimination) validates the integrity of the dual-catalytic cycle.

CatalyticCycle Ni0 Ni(0) Catalyst Ni2 Ni(II) Complex Ni0->Ni2 Oxidative Addition Ni1 Ni(I)-Alkyl Intermediate Ni1->Ni0 SET (Photocatalyst) Ni3 Ni(III) Intermediate Ni2->Ni3 Radical Capture Ni3->Ni1 Product Cross-Coupled Product Ni3->Product Reductive Elimination AlkylBr Alkyl Bromide (THP Building Block) AlkylBr->Ni2

Caption: Nickel-catalyzed photoredox cross-coupling cycle for unactivated alkyl bromides.

Conclusion

The integration of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran into a drug discovery pipeline offers a distinct thermodynamic and metabolic advantage over traditional cyclohexyl or linear aliphatic linkers. By leveraging the bioisosteric properties of the THP ring[3] alongside the steric shielding of the 3-methyl branch, medicinal chemists can actively engineer out poor ADME traits early in the hit-to-lead phase. Furthermore, its compatibility with both classical nucleophilic substitutions and advanced metallaphotoredox couplings ensures broad synthetic utility across diverse scaffold designs.

Sources

Safety & Regulatory Compliance

Safety

4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench—it culminates in the responsible, scientifically sound management of chemical waste. 4-(4-Bromo-3-methylbutyl)tetrahydro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the bench—it culminates in the responsible, scientifically sound management of chemical waste. 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran presents a dual-hazard profile: the auto-oxidation risk inherent to cyclic ethers, combined with the environmental and toxicological complexities of an alkyl bromide.

This guide provides a mechanistic and operational blueprint for the proper disposal of this compound, ensuring regulatory compliance, laboratory safety, and cost-efficiency.

Structural Hazard Analysis: The "Why" Behind the Protocol

To safely dispose of a chemical, we must first understand how its molecular structure dictates its reactivity and environmental fate.

  • The Tetrahydropyran (THP) Ring (Peroxide Risk): The oxygen atom in the THP ring stabilizes adjacent carbon-centered radicals via lone-pair donation. This makes the alpha-hydrogens highly susceptible to abstraction by atmospheric oxygen, leading to the formation of hydroperoxides over time. If concentrated (e.g., during solvent evaporation), these peroxides become shock-sensitive and explosive.

  • The Alkyl Bromide Moiety (Toxicity & Alkylation): The carbon-bromine bond is highly polarized, rendering the primary carbon of the 4-bromo-3-methylbutyl chain a strong electrophile. It acts as an alkylating agent, capable of undergoing SN​2 reactions with biological nucleophiles (such as nitrogenous bases in DNA), making it highly toxic and potentially mutagenic.

  • Halogenated Environmental Fate: When burned in standard kilns, brominated compounds produce corrosive hydrobromic acid (HBr) gas and highly toxic polybrominated dibenzodioxins/furans (PBDDs/PBDFs)[1]. Therefore, this compound cannot be mixed with standard organic waste; it requires specialized high-temperature incineration equipped with alkaline flue-gas scrubbers[2].

Waste Segregation & Compatibility Data

Proper segregation is the most critical step in waste management. Mixing halogenated waste with non-halogenated waste ruins the fuel-recycling value of the non-halogenated stream, increasing disposal costs by up to 300%[2][3].

Table 1: Chemical Hazard & Disposal Profile

Parameter Characteristic Operational Impact
Chemical Class Halogenated Cyclic Ether Must be strictly segregated into the "Halogenated" waste stream[3].
Halogen Content Contains Bromine (Br) Requires high-temp EPA-compliant incineration[1].
Peroxide Forming Yes (THP ring) Mandatory KI-starch testing if stored > 6 months or exposed to air.

| Toxicity | Alkylating Agent | High risk of biological alkylation; requires nitrile/neoprene PPE[4]. |

Table 2: Waste Compatibility Matrix

Co-mingling Agent Compatibility Mechanistic Consequence
Dichloromethane / Chloroform Compatible Shared halogenated waste stream; safe for co-storage[4].
Hexane / Acetone Incompatible Ruins fuel-recycling value; drastically increases disposal costs[2].

| Amines / Strong Bases | ❌ Incompatible | Triggers exothermic nucleophilic substitution ( SN​2 ) with the alkyl bromide. | | Nitric Acid / Oxidizers | ❌ Incompatible | Accelerates ether cleavage and explosive peroxide formation[4]. |

Self-Validating Disposal Methodologies

Do not simply pour this compound into a generic waste carboy. Follow these self-validating protocols to ensure absolute safety.

Protocol 1: Peroxide Screening and Pre-treatment

Objective: Validate the absence of explosive hydroperoxides before waste consolidation.

  • Sampling: Operating inside a certified chemical fume hood, extract 1 mL of the waste solvent.

  • Testing: Immerse a commercial Potassium Iodide (KI)-starch peroxide test strip into the sample for 1 second. Read the colorimetric concentration after 15 seconds.

  • Evaluation & Action:

    • If < 10 ppm: The solvent is safe for standard halogenated disposal. Proceed to Protocol 2.

    • If > 10 ppm: The solvent must be quenched. Slowly add a reducing agent (e.g., aqueous ferrous sulfate or sodium bisulfite solution) to the waste container while stirring gently.

  • Validation Check: Retest the treated solution using a fresh KI-starch strip. A reading of < 10 ppm validates successful neutralization, making it safe to proceed.

Protocol 2: Segregation and SAA Storage

Objective: Safely contain and label the halogenated waste stream in compliance with EPA/RCRA standards.

  • Container Selection: Use a UN-approved, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) equipped with a secure, threaded cap[2][4].

  • Labeling: Attach a "Hazardous Waste" tag before adding the first drop of waste[4]. Check the "Halogenated Solvents" and "Toxic" boxes. Explicitly list "4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran" alongside its exact percentage composition[3]. Do not use abbreviations.

  • Transfer: Transfer the chemical into the container inside the fume hood. Keep the container closed at all times except when actively adding waste to prevent volatilization[4].

  • Validation Check: Verify the container is vapor-tight by ensuring the cap is fully threaded and checking for vapor odors outside the fume hood. A properly sealed container validates containment.

  • SAA Storage: Place the container in secondary containment within a designated Satellite Accumulation Area (SAA). Keep it away from direct sunlight and heat sources to minimize peroxide formation[3][5]. Do not exceed the regulatory limit of 55 gallons of hazardous waste in your SAA[4].

Disposal Workflow Visualization

G Start Waste Generation: 4-(4-Bromo-3-methylbutyl)THP PeroxideTest Conduct Peroxide Test (Ether Auto-oxidation) Start->PeroxideTest PeroxidePositive Positive (>10 ppm) Quench with FeSO4 PeroxideTest->PeroxidePositive Fail PeroxideNegative Negative (<10 ppm) Safe for processing PeroxideTest->PeroxideNegative Pass PeroxidePositive->PeroxideTest Retest Segregation Segregate Stream: Halogenated Organic Waste PeroxideNegative->Segregation Labeling Compliance Labeling: GHS & Exact % Composition Segregation->Labeling Storage SAA Storage: Secondary Containment Labeling->Storage Incineration Final EPA Disposal: High-Temp Incineration Storage->Incineration

Workflow for the safe screening, segregation, and disposal of halogenated ether waste.

References[3]Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety.[4] Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety.[5] Laboratory Waste Disposal Guidelines. University of Wollongong.[2]Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.[1] Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran

This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. As a brominated organic compound, it requires careful management to mitigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran. As a brominated organic compound, it requires careful management to mitigate potential risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols.

Hazard Assessment and Chemical Profile

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[4]

  • Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran.[5][6][7] A comprehensive PPE strategy is crucial for ensuring personal safety.

Recommended PPE
PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals, including many organic compounds.[6]
Eye Protection Chemical splash goggles.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]Protects eyes from splashes and vapors. Standard safety glasses do not provide a complete seal and are insufficient.[9]
Body Protection A flame-resistant lab coat worn over full-length clothing.[7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection To be used based on a risk assessment, especially if working outside of a fume hood or with heated material.Prevents inhalation of potentially harmful vapors.
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (avoiding skin contact) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and accidents.[1]

Engineering Controls
  • Chemical Fume Hood: All handling of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[8]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][10]

Step-by-Step Handling Protocol
  • Preparation:

    • Read and understand the potential hazards of all chemicals to be used.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare and label all necessary equipment and glassware.

    • Have a spill kit readily accessible.

  • Handling:

    • Work within a chemical fume hood with the sash at the lowest practical height.

    • Carefully transfer the chemical, avoiding splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use.[1][11]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Remove PPE following the correct doffing procedure.

    • Wash hands thoroughly with soap and water.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Emergency Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran and any contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it must be disposed of as hazardous waste.[11][14][15][16]

Waste Segregation and Collection
  • Halogenated Organic Waste: All liquid waste containing 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[11][15][16] Do not mix with non-halogenated waste.[15][17]

  • Contaminated Solids: Any solid materials (e.g., gloves, absorbent pads, filter paper) contaminated with the compound should be collected in a separate, labeled container for solid hazardous waste.[1]

Disposal Workflow

Disposal_Workflow A Generate Waste (Liquid or Solid) B Segregate Waste A->B C Halogenated Liquid Waste Container B->C Liquid D Contaminated Solid Waste Container B->D Solid E Properly Label Containers C->E D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G

Caption: Step-by-step process for the disposal of halogenated waste.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • (n.d.). Hazardous waste segregation.
  • (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • RSC Education. (2026). Handling liquid bromine and preparing bromine water.
  • Scribd. (2013). Standard Operating Procedure: Bromine.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2020). Safety Data Sheet.
  • (2023). Safety Data Sheet.
  • (n.d.). Personal Protective Equipment (PPE).
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-3,6-dihydro-2H-pyran.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet.
  • ChemicalBook. (2026). 4-BROMO-TETRAHYDROPYRAN.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.